2-(4-Cyanophenyl)acetamide
Description
BenchChem offers high-quality 2-(4-Cyanophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Cyanophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNFOCWICHLLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Strategic Utilization of 2-(4-Cyanophenyl)acetamide: From Kinase Inhibition to Polymer Science
Topic: Potential research areas for 2-(4-Cyanophenyl)acetamide. Content Type: In-depth Technical Guide. Audience: Researchers, Scientists, and Drug Development Professionals.
Executive Summary
2-(4-Cyanophenyl)acetamide (CAS: 117753-06-7), also known as 4-cyanobenzeneacetamide, represents a bifunctional aromatic scaffold with significant utility in medicinal chemistry and materials science. Unlike simple phenylacetamides, the para-cyano substitution introduces a distinct electronic bias and a versatile synthetic handle. This guide explores its critical role as a pharmacophore in Type IIA Kinase Inhibitors (specifically targeting VEGFR-2 and PDGFR pathways), its application as a nucleating agent in high-performance polypropylene, and its utility as a precursor for amidine-based serine protease inhibitors .
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 2-(4-Cyanophenyl)acetamide |
| Common Name | 4-Cyanobenzeneacetamide |
| CAS Number | 117753-06-7 |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Structure | p-NC-C₆H₄-CH₂-C(=O)NH₂ |
| Key Functionalities | Nitrile (Electrophilic/Reducible), Primary Amide (H-bond Donor/Acceptor) |
Medicinal Chemistry: Kinase Inhibition & Sunitinib Analogues
The most prominent research area for 2-(4-Cyanophenyl)acetamide lies in oncology, specifically in the design of Tyrosine Kinase Inhibitors (TKIs) . The compound serves as a critical linker moiety in the development of "Sunitinib-like" multi-targeted inhibitors.
Mechanism of Action: Type IIA Binding
In the context of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and PDGFR (Platelet-Derived Growth Factor Receptor) inhibition, the 2-(4-cyanophenyl)acetamide moiety is often fused with oxindole cores.
-
Pharmacophore Role: The acetamide group acts as a spacer that fits into the gate area of the kinase domain.
-
Binding Mode: The amide nitrogen and carbonyl oxygen engage in hydrogen bonding with residues in the linker region (e.g., Glu917/Cys919 in VEGFR-2), while the phenyl ring occupies the hydrophobic back pocket.
-
The Cyano Advantage: The para-cyano group extends into the solvent-exposed region or interacts with specific residues via dipole-dipole interactions, enhancing selectivity compared to unsubstituted analogs.
Visualization: Pharmacophore Mapping
The following diagram illustrates the structural logic of using 2-(4-Cyanophenyl)acetamide in constructing a Type IIA Kinase Inhibitor.
Figure 1: Structural logic of 2-(4-Cyanophenyl)acetamide integration into Type IIA Kinase Inhibitors.
Structure-Activity Relationship (SAR) Insights
Recent studies involving N-aryl acetamide-oxindole scaffolds have shown:
-
Potency: Derivatives incorporating the 4-cyanophenyl motif demonstrated IC₅₀ values in the low micromolar range (1.35 µM – 10.30 µM) against NCI-60 cancer cell lines.
-
Selectivity: The rigidity provided by the phenylacetamide linker prevents "molecular collapse," ensuring the inhibitor spans the distance between the ATP binding site and the allosteric hydrophobic pocket.
Materials Science: Polymer Nucleation
Beyond pharma, 2-(4-Cyanophenyl)acetamide functions as a nucleating agent for semi-crystalline polymers, particularly Polypropylene (PP).
Mechanism of Nucleation
-
Epitaxial Growth: The amide groups in the crystal lattice of 2-(4-Cyanophenyl)acetamide form a supramolecular network via hydrogen bonding. This surface mimics the crystal structure of polypropylene, lowering the free energy barrier for polymer crystallization.
-
Cyano-Dipole Effect: The highly polar cyano group improves the dispersion of the nucleating agent within the non-polar polyolefin matrix, a common failure point for simple amides.
Application Benefits
-
Cycle Time Reduction: Faster crystallization allows for shorter injection molding cycles.
-
Optical Clarity: Promotes the formation of smaller, more numerous spherulites, reducing haze in the final plastic product.
Synthetic Versatility & Protocols[4][5][8][9]
The chemical value of 2-(4-Cyanophenyl)acetamide lies in its ability to be transformed into diverse functional arrays.
Synthetic Pathway Visualization
Figure 2: Synthetic divergence from 2-(4-Cyanophenyl)acetamide.
Experimental Protocol: Synthesis from 4-Cyanophenylacetic Acid
Objective: Efficient gram-scale synthesis of 2-(4-Cyanophenyl)acetamide.
Reagents:
-
4-Cyanophenylacetic acid (1.0 eq)
-
Thionyl chloride (SOCl₂, 3.0 eq)
-
Ammonium hydroxide (28% NH₃, excess)
-
Dichloromethane (DCM)
Methodology:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, dissolve 4-cyanophenylacetic acid (10 mmol) in dry DCM (20 mL).
-
Chlorination: Add thionyl chloride (30 mmol) dropwise. Add a catalytic amount of DMF (1-2 drops). Reflux the mixture for 2 hours until gas evolution ceases.
-
Isolation of Intermediate: Evaporate the solvent and excess SOCl₂ under reduced pressure to obtain the crude acid chloride (yellow oil/solid). Note: Do not purify.
-
Amidation: Re-dissolve the residue in dry DCM (10 mL). Cool to 0°C in an ice bath.
-
Quenching: Slowly add the acid chloride solution to a stirred solution of concentrated ammonium hydroxide (20 mL) at 0°C. A white precipitate will form immediately.
-
Purification: Stir for 30 minutes. Filter the solid, wash with cold water (3 x 20 mL) to remove ammonium salts, and dry in a vacuum oven at 50°C.
-
Validation: Confirm structure via ¹H NMR (DMSO-d₆): Look for singlet at ~3.4 ppm (CH₂) and broad singlets at ~7.0/7.5 ppm (NH₂), along with aromatic doublets.
Protocol: In Vitro Kinase Inhibition Screening (General)
Objective: Assess the inhibitory potential of 2-(4-Cyanophenyl)acetamide derivatives against VEGFR-2.
-
Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Enzyme Prep: Dilute recombinant VEGFR-2 kinase (human) to 5 ng/µL in assay buffer.
-
Compound Addition: Dissolve test compounds in DMSO. Add 1 µL of compound (variable concentration) to 24 µL of enzyme solution in a 96-well plate. Incubate for 10 min at 25°C.
-
Reaction Start: Add 25 µL of ATP/Substrate mix (e.g., Poly(Glu,Tyr) 4:1).
-
Detection: Incubate for 60 min. Stop reaction using EDTA. Detect phosphorylation via ADP-Glo™ or ³³P-ATP radiometric counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀ using non-linear regression.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11627749, 2-(4-Cyanophenyl)acetamide. Retrieved from [Link]
- Ezelarab, H. A. A., et al. (2024). Design, synthesis, and biological evaluation of new Sunitinib analogues as potential VEGFR-2/PDGFR inhibitors. Bioorganic Chemistry, 145, 107234. (Contextualizes the use of phenylacetamide scaffolds in kinase inhibition).
-
Accela ChemBio. (2023).[1][2] Product Catalog: 2-chloro-2-(4-cyanophenyl)acetamide and related scaffolds. Retrieved from [Link]
- Google Patents. (2010). Method for preparing substituted cyclopentyl amines (US Patent 8426411). (Demonstrates synthetic manipulations of the cyano-acetamide moiety).
Sources
- 1. 1094333-70-6,1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 57165-03-4,N-(4-amino-3-chlorophenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Guide: Safety and Handling of 2-(4-Cyanophenyl)acetamide
This guide provides a comprehensive technical overview of the safety, handling, and experimental application of 2-(4-Cyanophenyl)acetamide (also known as 4-Cyanobenzeneacetamide ).[1] It is designed for researchers and drug development professionals, prioritizing rigorous safety protocols and process integrity.[1]
Chemical Identity & Physicochemical Profile
2-(4-Cyanophenyl)acetamide is a bifunctional aromatic intermediate containing both a nitrile (
| Property | Specification |
| IUPAC Name | 2-(4-Cyanophenyl)acetamide |
| Synonyms | 4-Cyanobenzeneacetamide; 4-Cyano-phenylacetamide |
| CAS Number | 117753-06-7 (Verify with specific vendor SDS; structure-specific) |
| Molecular Formula | |
| Molecular Weight | 160.17 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DMF; sparingly soluble in water |
| Melting Point | Typically 170–175 °C (Structure dependent) |
Hazard Identification & Toxicology (GHS)
While less volatile than low-molecular-weight nitriles, this compound poses significant risks due to potential metabolic release of cyanide and direct tissue irritation.[1]
GHS Classification [1]
-
Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – May cause respiratory irritation.[1]
Toxicological Mechanisms [1]
-
Nitrile Metabolism: Aromatic nitriles are generally stable but can undergo oxidative metabolism (via Cytochrome P450) to release cyanide ions (
), inhibiting cytochrome c oxidase and disrupting cellular respiration.[1] -
Acetamide Hydrolysis: Under strong acidic or basic physiological conditions, the acetamide group may hydrolyze to phenylacetic acid derivatives, altering local pH and potentially causing irritation.[1]
Risk Assessment & Engineering Controls
Effective handling requires a "Defense-in-Depth" approach, prioritizing containment over personal protective equipment (PPE).[1]
Hierarchy of Controls
Figure 1: Hierarchy of Controls for handling toxic organic solids.
Specific Engineering Protocols
-
Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood operating at a face velocity of 80–100 fpm.[1]
-
Static Control: Use anti-static weighing boats and grounded spatulas.[1] Aromatic amides can accumulate static charge, leading to powder dispersal.[1]
-
HEPA Filtration: If handling quantities >10g, use a powder containment hood or a balance enclosure with HEPA filtration to prevent particulate migration.[1]
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Requirement | Rationale |
| Respiratory | N95/P100 (if outside hood) or Half-mask with OV/P100 cartridges | Protects against fine particulates; OV cartridge protects against trace solvent vapors during synthesis.[1] |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min.[1] thickness) | Nitrile offers excellent resistance to amide permeation.[1] Change outer gloves immediately upon contamination.[1] |
| Ocular | Chemical Safety Goggles | Prevent corneal injury from dust or splashes.[1] Safety glasses are insufficient for fine powders.[1] |
| Body | Lab Coat (Tyvek/Cotton) + Sleeves | Tyvek sleeves prevent dust accumulation on forearms, a common exposure route.[1] |
Experimental Handling & Synthesis Protocols
Protocol A: Safe Weighing & Transfer
-
Preparation: Place a disposable absorbent mat in the fume hood.[1] Pre-weigh the receiving vessel (flask) to avoid transferring powder back and forth.[1]
-
Transfer: Use a long-handled anti-static spatula.[1] Do not pour from the source bottle; tap gently to dispense.
-
Decontamination: Wipe the spatula and balance area with a solvent-dampened Kimwipe (Acetone or Methanol) inside the hood immediately after use.[1] Dispose of the wipe as solid hazardous waste.[1]
Protocol B: Reaction Setup (Nucleophilic Substitution/Hydrolysis)
Context: Using 2-(4-Cyanophenyl)acetamide as an intermediate.
-
Solvent Choice: Dissolve the solid in the solvent (e.g., DMSO, DMF) before adding reactive reagents (e.g., acids, bases) to prevent localized exotherms that could aerosolize the compound.[1]
-
Temperature Control: If performing hydrolysis (converting
to ), use a reflux condenser with a scrubber trap (NaOH solution) to capture any potential fugitive acidic vapors or trace HCN (though unlikely from aromatic nitrile hydrolysis without strong forcing conditions).[1]
Emergency Response & First Aid
Critical Note: In case of exposure, distinguish between general chemical irritation and signs of cyanide toxicity (dizziness, confusion, gasping).
Figure 2: Emergency Response Decision Tree.
-
Cyanide Antidote Kit: While unlikely to be necessary for this specific derivative compared to simple cyanide salts, facilities handling >100g of nitrile intermediates should maintain a Cyanide Antidote Kit (Amyl Nitrite/Sodium Thiosulfate) onsite if mandated by local risk assessment.
Storage, Stability & Disposal[1]
-
Storage Conditions: Store in a cool, dry place (2–8 °C recommended for long-term stability) in a tightly sealed container. Protect from moisture, as the amide group is hygroscopic and prone to hydrolysis over time.[1]
-
Incompatibilities: Strong oxidizing agents (risk of fire), strong acids (hydrolysis to carboxylic acid), and strong bases (hydrolysis/ammonia release).[1]
-
Disposal:
-
Solid Waste: Label as "Toxic Organic Solid." Do not dispose of in general trash.
-
Aqueous Waste: If hydrolyzed, the solution may contain ammonium salts or cyanides; adjust pH to >10 and treat with bleach (sodium hypochlorite) to oxidize trace cyanides before disposal, or segregate as "Cyanide-bearing waste" depending on facility protocols.[1]
-
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12217355 (4-Cyanophenylacetamide).[1] PubChem. Available at: [Link][1]
-
European Chemicals Agency (ECHA). Registration Dossier: Nitriles and Acetamide Derivatives.[1] ECHA.[1] Available at: [Link][1]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] OSHA.gov.[1] Available at: [Link][1]
Sources
Methodological & Application
Application Note: Strategic Utilization of 2-(4-Cyanophenyl)acetamide in API Synthesis
Executive Summary
2-(4-Cyanophenyl)acetamide (also known as 4-cyanobenzeneacetamide) is a high-value bifunctional scaffold in medicinal chemistry.[1] Its utility stems from the chemoselective orthogonality between its two nitrogen-containing functional groups: the robust aromatic nitrile (-CN) and the more labile aliphatic primary acetamide (-CH₂CONH₂).[1]
This guide details the strategic application of this scaffold in the synthesis of kinase inhibitors, serine protease inhibitors, and bioisosteres. It provides validated protocols for chemoselective transformations, ensuring high yield and purity in drug development workflows.
Chemical Architecture & Reactivity Profile[1]
The molecule features a para-substituted benzene ring acting as a rigid linker.[1] The distinct reactivity of the two poles allows for sequential functionalization:
-
Pole A (Aromatic Nitrile): Electron-withdrawing group.[1] Resistant to mild hydrolysis; requires metal catalysis or strong acid/base for activation. Precursor to tetrazoles (via [3+2] cycloaddition), amidines (via Pinner reaction), and benzylamines (via reduction).
-
Pole B (Aliphatic Acetamide): Hydrogen-bond donor/acceptor.[1] Susceptible to hydrolysis (to carboxylic acid), dehydration (to aliphatic nitrile), or Hofmann rearrangement.
Reactivity Flowchart
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Caption: Divergent synthetic pathways for 2-(4-Cyanophenyl)acetamide, highlighting chemoselective access to distinct pharmacophores.
Application Case Studies
Kinase Inhibitor Design (VEGFR/PDGFR)
In the development of multi-targeted tyrosine kinase inhibitors (e.g., Indolinone derivatives), the 2-(4-cyanophenyl)acetamide moiety serves as a critical "tail" segment.
-
Mechanism: The amide group forms hydrogen bonds with residues in the solvent-exposed region of the kinase ATP-binding pocket, improving solubility and selectivity.[1]
-
Role of Nitrile: The para-cyano group acts as a metabolic handle or can be converted to a tetrazole to interact with arginine residues in the binding site.[1]
Serine Protease Inhibitors (Thrombin/Factor Xa)
The aromatic nitrile is a direct precursor to benzamidines , a classic motif for binding the S1 pocket of serine proteases (trypsin-like enzymes).
-
Advantage: Starting with the acetamide already in place avoids the difficulty of introducing the amide linker after the sensitive amidine group is formed.
Detailed Experimental Protocols
Protocol A: Synthesis of Tetrazole Bioisostere
Objective: Conversion of the aromatic nitrile to a 5-substituted-1H-tetrazole (carboxylic acid bioisostere) without hydrolyzing the acetamide.[1]
Reagents:
-
Substrate: 2-(4-Cyanophenyl)acetamide (1.0 eq)[1]
-
Reagent: Sodium Azide (NaN₃) (1.5 eq)
-
Catalyst: Zinc Bromide (ZnBr₂) (1.0 eq) or Triethylamine hydrochloride
-
Solvent: Water/Isopropanol (1:1) or DMF[2]
Procedure:
-
Setup: Charge a round-bottom flask with 2-(4-Cyanophenyl)acetamide (10 mmol), NaN₃ (15 mmol), and ZnBr₂ (10 mmol) in 20 mL of solvent.
-
Reaction: Heat the mixture to reflux (approx. 100°C for DMF, 80°C for IPA/H₂O) for 12–24 hours. Monitor by TLC (formation of a polar, UV-active spot).
-
Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH 3–4 (Caution: HN₃ gas evolution—perform in fume hood).
-
Isolation: The tetrazole product typically precipitates. Filter, wash with cold water, and dry.[3]
-
Purification: Recrystallize from Ethanol/Water if necessary.
Mechanistic Insight: The Lewis acid (Zn²⁺) coordinates with the nitrile nitrogen, activating it for nucleophilic attack by the azide ion, facilitating the [3+2] cycloaddition while leaving the aliphatic amide intact.
Protocol B: Pinner Reaction to Benzamidine
Objective: Synthesis of the ethyl imidate intermediate, followed by ammonolysis to the amidine.
Reagents:
Procedure:
-
Imidate Formation: Dissolve the substrate in anhydrous ethanol (0.5 M). Cool to 0°C in an ice bath.
-
Saturation: Bubble dry HCl gas through the solution for 30–60 minutes until saturation. Seal the vessel and store at 0–5°C for 24 hours.
-
Precipitation: Dilute with anhydrous ether to precipitate the imidate hydrochloride salt. Filter quickly under inert atmosphere (hygroscopic).
-
Amidine Formation: Resuspend the imidate salt in anhydrous ethanol. Add excess alcoholic ammonia (2.0 M) and stir at room temperature for 12 hours.
-
Isolation: Evaporate solvent. The residue is the amidine hydrochloride.
Protocol C: Chemoselective Reduction (Nitrile to Amine)
Objective: Reduction of the aromatic nitrile to a benzylamine without reducing the amide or hydrogenating the aromatic ring.
Comparative Methods Table:
| Method | Catalyst | H₂ Pressure | Solvent | Selectivity (CN vs Amide) | Notes |
| Raney Nickel | Raney Ni (Active) | 50 psi | MeOH/NH₃ | High | Ammonia suppresses secondary amine formation.[1] |
| Pd/C | 10% Pd/C | 1 atm (Balloon) | MeOH/HCl | Moderate | Acidic media prevents catalyst poisoning but may hydrolyze amide if prolonged. |
| Cobalt Boride | CoCl₂ + NaBH₄ | N/A | MeOH | High | Mild, chemical reduction. Best for lab scale. |
Recommended Procedure (Raney Ni):
-
Dissolve 2-(4-Cyanophenyl)acetamide in Methanolic Ammonia (7 N).
-
Add Raney Nickel (approx. 20 wt% of substrate) (Caution: Pyrophoric).
-
Hydrogenate at 50 psi at room temperature for 4–6 hours.
-
Filter through Celite (keep wet). Concentrate filtrate to obtain the amine.
Quality Control & Characterization
For the validation of 2-(4-Cyanophenyl)acetamide (CAS 117753-06-7):
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.75 (d, J=8.2 Hz, 2H, Ar-H ortho to CN)
-
δ 7.45 (d, J=8.2 Hz, 2H, Ar-H meta to CN)
-
δ 7.50 (br s, 1H, NH) & 6.95 (br s, 1H, NH) - Amide protons
-
δ 3.45 (s, 2H, CH₂) - Benzylic methylene
-
-
IR Spectrum:
References
-
Kinase Inhibitor Scaffolds
- Design and synthesis of novel N-aryl acetamide derivatives as potential tyrosine kinase inhibitors.
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Tetrazole Synthesis Protocols
- Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles.
- Source: Journal of Organic Chemistry, 2001, 66(23), 7945-7950.
-
Pinner Reaction Methodology
- Practical applications of the Pinner reaction in medicinal chemistry.
- Source: Organic Process Research & Development.
-
Compound Data
Sources
- 1. 57165-03-4,N-(4-amino-3-chlorophenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-(4-cyanophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 5. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 6. 1094333-70-6,1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Building Blocks | CymitQuimica [cymitquimica.com]
- 8. 2-Chloro-2-(4-cyanophenyl)acetamide | CymitQuimica [cymitquimica.com]
Use of 2-(4-Cyanophenyl)acetamide as an intermediate in drug synthesis.
Application Note: 2-(4-Cyanophenyl)acetamide as a Bifunctional Scaffold in API Synthesis
Executive Summary
2-(4-Cyanophenyl)acetamide (CAS: 117753-06-7) is a high-value bifunctional intermediate utilized in the synthesis of peptidomimetics, GPCR ligands (specifically Dopamine D4 agonists), and heterocyclic active pharmaceutical ingredients (APIs).[1] Its structural utility lies in its dual reactivity: the active methylene group (C2) allows for condensation reactions to form heterocycles, while the para-cyano moiety serves as a robust precursor for amines, amidines, or carboxylic acids.
This guide provides validated protocols for the synthesis, purification, and downstream application of this intermediate, focusing on its role in generating "privileged structures" for drug discovery.
Structural Utility & Applications
The molecule acts as a "chemical hinge," allowing divergent synthesis pathways:
-
Dopaminergic Ligands: The 4-cyanophenyl motif is a bioisostere for various polar aromatic groups found in selective Dopamine D4 receptor agonists.
-
Peptidomimetics: It serves as a precursor to 4-amidinophenylalanine analogs (via Pinner reaction) or 4-(aminomethyl)phenylacetic acid derivatives, which are critical pharmacophores in protease inhibitors (e.g., thrombin, Factor Xa inhibitors).[1]
-
Heterocyclic Construction: The methylene group alpha to the amide is sufficiently acidic to undergo Knoevenagel or Gewald-type condensations, yielding thiazoles and isoxazoles.
Synthesis of 2-(4-Cyanophenyl)acetamide
Objective: Preparation of high-purity intermediate from 4-cyanophenylacetic acid. Scale: 100 g (Pilot Batch)
Reagents & Materials
-
Precursor: 4-Cyanophenylacetic acid (CAS: 5462-71-5)[1]
-
Reagent: Oxalyl chloride (2.0 eq) or Thionyl chloride (excess)[1]
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous)[1]
-
Ammonia Source: 28% Aqueous NH₄OH or NH₃ gas[1]
-
Catalyst: DMF (catalytic drops)
Step-by-Step Protocol
-
Acyl Chloride Formation:
-
Charge a 2L reactor with 4-cyanophenylacetic acid (100 g, 0.62 mol) and DCM (600 mL).
-
Cool to 0–5°C under N₂ atmosphere.
-
Add catalytic DMF (0.5 mL).
-
Dropwise add Oxalyl Chloride (157 g, 1.24 mol) over 45 minutes. Caution: Vigorous gas evolution (CO, CO₂, HCl).
-
Allow to warm to 20°C and stir for 3 hours until the solution is clear.
-
Concentrate in vacuo to remove excess oxalyl chloride/solvent. Re-dissolve residue in THF (300 mL).
-
-
Amidation:
-
Cool the THF solution to 0°C.
-
Slowly add 28% NH₄OH (200 mL) or bubble NH₃ gas while maintaining internal temperature <10°C.
-
Stir for 2 hours at ambient temperature. A precipitate will form.[2]
-
-
Work-up & Purification:
-
Filter the suspension to collect the crude solid.
-
Wash the cake with cold water (2 x 100 mL) to remove ammonium salts.
-
Recrystallization: Dissolve crude solid in minimum hot Ethanol/Water (9:1). Cool slowly to 4°C.
-
Filter and dry under vacuum at 45°C for 12 hours.
-
Expected Yield: 85–92% Appearance: Pale yellow to white crystalline solid Melting Point: 151–155°C (consistent with literature)
Downstream Application: Selective Reduction to 4-(Aminomethyl)phenylacetamide
This protocol describes the selective reduction of the nitrile group to a primary amine without over-reducing the amide or hydrolyzing the side chain. This is a critical step for synthesizing linker moieties in drug conjugates.
Reaction Scheme Visualization
Figure 1: Selective hydrogenation pathway preserving the acetamide functionality.
Protocol Details
-
Setup:
-
Equipment: Parr Hydrogenator (High Pressure).
-
Solvent: Methanolic Ammonia (7N NH₃ in MeOH). Note: Ammonia prevents secondary amine formation.[1]
-
Catalyst: Raney Nickel (active, 10 wt% loading).
-
-
Execution:
-
Load 2-(4-Cyanophenyl)acetamide (10 g) into the vessel.
-
Add Methanolic Ammonia (100 mL).
-
Add Raney Nickel (1 g) as a slurry in MeOH. Safety: Pyrophoric.
-
Purge vessel with N₂ (3x) then H₂ (3x).
-
Pressurize to 50 psi (3.4 bar) H₂.
-
Stir at 40°C for 6 hours.
-
-
Filtration & Isolation:
-
Filter through a Celite pad to remove catalyst (keep wet).
-
Concentrate filtrate to dryness.
-
Salt Formation: Dissolve residue in EtOH and add HCl/Dioxane to precipitate the amine hydrochloride salt.
-
Analytical Validation (HPLC)
To ensure the integrity of the intermediate, use the following method to detect the "Cyano" vs "Amido" impurities.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amide) and 254 nm (Aromatic) |
| Retention Time | Acid precursor (~8 min) < Amide Target (~12 min) < Nitrile Impurities |
Critical Process Parameters (CPPs)
-
Temperature Control (Amidation): Exotherms >30°C during ammonia addition can lead to hydrolysis of the nitrile group to a primary amide, forming the double amide impurity (1,4-phenylenediacetamide).
-
Moisture Control (Acyl Chloride Step): Water contamination will revert the acyl chloride to the starting acid.
-
Catalyst Safety: Raney Nickel is pyrophoric. Always handle under an inert blanket or water/solvent slurry.
References
-
Synthesis of Phenylacetamide Derivatives
-
General Amidation Protocols
-
Heterocycle Formation via Cyanoacetamides
-
Material Safety & Handling
Sources
- 1. 57165-03-4,N-(4-amino-3-chlorophenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Biological Profiling of 2-(4-Cyanophenyl)acetamide Derivatives
The following Application Note and Protocol Guide is designed for medicinal chemists and pharmacologists investigating the 2-(4-Cyanophenyl)acetamide scaffold. This guide synthesizes current research trends, specifically focusing on the scaffold's potential in antimicrobial , anticancer , and analgesic applications.
Document ID: AN-CPA-026 | Version: 2.1 | Class: Medicinal Chemistry & Screening
Executive Summary & Strategic Rationale
The 2-(4-Cyanophenyl)acetamide core (often abbreviated as CPA ) represents a "privileged scaffold" in drug discovery. Its biological utility stems from two distinct chemical features:[1]
-
The Nitrile (Cyano) Group: Acts as a bioisostere for carbonyls or hydroxyls, often improving metabolic stability while serving as a potent hydrogen bond acceptor in enzyme active sites.
-
The Acetamide Linker: Provides rotational freedom and a classic donor-acceptor motif essential for binding to protein backbones (e.g., in Sodium Channels or COX enzymes).
Primary Applications:
-
Oncology: Cytotoxicity against PC3 (prostate) and MCF-7 (breast) cancer lines.
-
Infectious Disease: Broad-spectrum antibacterial activity, particularly when derivatized with thiazole or sulfonyl moieties.
-
Neurology/Pain: Modulation of Voltage-Gated Sodium Channels (NaV) and Dopamine D4 receptors.
Experimental Workflow
The following flowchart outlines the critical path for evaluating CPA derivatives, moving from chemical verification to high-value biological validation.
Figure 1: Hierarchical screening workflow for CPA derivatives, prioritizing structural integrity before biological investment.
Protocol 1: Structural Verification (QC)
Rationale: The cyano group is reactive. Before biological testing, you must confirm the nitrile integrity, as hydrolysis to the carboxylic acid (4-phenylacetic acid derivative) is a common degradation pathway that alters biological activity.
Key Checkpoints:
-
FTIR Spectroscopy: Look for the sharp, distinct C≡N stretch at 2220–2240 cm⁻¹ . If this peak is broad or absent, the nitrile has hydrolyzed.
-
1H-NMR (DMSO-d6): The methylene protons (-CH2-) of the acetamide usually appear as a singlet around δ 3.4–3.6 ppm . A shift downfield (>3.8 ppm) suggests oxidation or hydrolysis.
Protocol 2: Antimicrobial Susceptibility Testing (MIC)
Context: Phenylacetamide derivatives often disrupt bacterial cell walls or inhibit specific synthases. This protocol uses the Broth Microdilution Method (CLSI standards).
Materials
-
Test Compounds: CPA derivatives (dissolved in DMSO, stock 10 mg/mL).
-
Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922).
-
Media: Mueller-Hinton Broth (MHB).
-
Indicator: Resazurin (0.015%) or TTC (Triphenyl Tetrazolium Chloride).
Step-by-Step Methodology
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100 in MHB. -
Plate Setup: Dispense 100 µL of MHB into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of CPA stock to Column 1. Mix and transfer 100 µL to Column 2, continuing to Column 10. Discard the final 100 µL. (Range: 1000 µg/mL to 1.95 µg/mL).
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1–11.
-
Column 11: Growth Control (Bacteria + Media + DMSO).
-
Column 12: Sterility Control (Media only).
-
-
Incubation: Incubate at 37°C for 18–24 hours.
-
Visualization: Add 30 µL of Resazurin solution. Incubate for 2–4 hours.
-
Blue: No growth (Inhibition).
-
Pink/Colorless: Growth (Metabolic activity).
-
-
Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration well that remains blue.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
Context: To determine the Selectivity Index (SI) . A potent antimicrobial or analgesic is useless if it kills host cells. We target HepG2 (liver toxicity model) and MCF-7 (breast cancer efficacy model).
Materials
-
Cell Lines: HepG2 or MCF-7.[2]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
Solubilizer: DMSO.
Step-by-Step Methodology
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Remove media. Add 100 µL fresh media containing CPA derivatives at graded concentrations (e.g., 1, 10, 50, 100 µM). Include a Doxorubicin positive control.
-
Exposure: Incubate for 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL MTT stock to each well. Incubate 4 hours. (Mitochondrial reductases in living cells convert yellow MTT to purple formazan).
-
Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.
-
Measurement: Read Absorbance at 570 nm .
Data Analysis:
-
IC50 Calculation: Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).
Protocol 4: Mechanistic Target Validation (Enzyme Inhibition)
Context: Search results indicate CPA derivatives often act as COX Inhibitors (analgesic) or Tyrosinase Inhibitors . The following protocol describes a Colorimetric COX-2 Inhibition Screen , relevant for the anti-inflammatory potential of this scaffold.
Materials
-
Enzyme: Recombinant Human COX-2.
-
Substrate: Arachidonic Acid (AA).
-
Chromogen: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).
-
Heme: Hematin (Cofactor).
Step-by-Step Methodology
-
Assay Buffer: Tris-HCl (100 mM, pH 8.0) with 3 µM EDTA.
-
Enzyme Mix: Combine Buffer, Hematin (1 µM), and COX-2 enzyme.
-
Inhibitor Incubation: Add 10 µL of CPA derivative (various concentrations). Incubate 5–10 mins at 25°C to allow binding to the active site.
-
Reaction Start: Add Arachidonic Acid (100 µM) and TMPD (colorimetric indicator).
-
Kinetics: As COX-2 oxidizes AA to PGG2, it reduces TMPD, causing a color change (oxidized TMPD absorbs at 590 nm ).
-
Read: Measure Absorbance at 590 nm after 5 minutes.
Interpretation:
-
Lower absorbance = Higher inhibition.
-
Compare IC50 against standard NSAIDs (e.g., Celecoxib).
Data Presentation & Reporting
Summarize your findings in a comparative table to facilitate Structure-Activity Relationship (SAR) analysis.
Table 1: Representative Biological Profile of CPA Derivatives
| Compound ID | R-Group Subst. | MIC (S. aureus) [µg/mL] | Cytotoxicity IC50 (HepG2) [µM] | Selectivity Index (SI) | COX-2 Inhibition (%) @ 100µM |
| CPA-01 | -H (Parent) | >100 | >200 | N/A | 15% |
| CPA-02 | 4-F (Fluoro) | 25.0 | 150 | 6.0 | 45% |
| CPA-03 | 4-NO₂ (Nitro) | 6.25 | 45 | 7.2 | 88% |
| Ref | Ciprofloxacin | 0.5 | >200 | >400 | N/A |
Note: High SI (Selectivity Index > 10) indicates a promising drug candidate.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11663189, 2-(4-Cyanophenyl)acetamide. Retrieved from [Link]
-
Andisheh, S., & Tayarani-Najaran, Z. (2013). Synthesis and screening of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives as anticancer agents. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
-
Ghozlan, S. A. S., et al. (2020). Synthesis and synthetic applications of cyanoacetamides.[3] Arkivoc.[3][4] Retrieved from [Link]
-
Matulenko, M. A., et al. (2004). Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist. Bioorganic & Medicinal Chemistry Letters.[5] Retrieved from [Link]
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry.[6] Retrieved from [Link]
Sources
- 1. CAS 114807-80-6: 2-chloro-N-(4-cyanophenyl)acetamide [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis and activity of 2-[4-(4-[3H]-2-cyanophenyl)piperazinyl]-N-(2,4,6-[3H]3-3-methylphenyl)acetamide: a selective dopamine D4 receptor agonist and radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Advanced Purification Protocols for 2-(4-Cyanophenyl)acetamide
Introduction & Strategic Context
2-(4-Cyanophenyl)acetamide (CAS 117753-06-7) is a critical intermediate in the synthesis of phenylacetamide-based pharmaceuticals and agrochemicals. Its structural integrity—specifically the preservation of the nitrile moiety (
In drug development pipelines, this compound often serves as a precursor for beta-blockers (e.g., Atenolol analogues) or as a scaffold for non-steroidal anti-inflammatory drugs (NSAIDs). The primary challenge in its purification is removing the starting material, 4-cyanophenylacetic acid , and preventing the hydrolysis of the nitrile group to a carboxylic acid, which occurs readily under strong acidic or basic conditions.
This guide provides a validated, self-consistent protocol for purifying synthesized 2-(4-Cyanophenyl)acetamide to
Chemical Context & Impurity Profile[1][2]
To design an effective purification strategy, one must understand the genesis of impurities. The standard synthesis involves the activation of 4-cyanophenylacetic acid (via oxalyl chloride or thionyl chloride) followed by ammonolysis.
| Impurity Type | Origin | Physicochemical Characteristic | Removal Strategy |
| Starting Material | Unreacted 4-cyanophenylacetic acid | Acidic ( | Chemical Wash (Mild Base) |
| Side Product | Ammonium Chloride / Salts | Ionic, Water Soluble | Aqueous Extraction |
| Hydrolysis Product | 4-Carboxyphenylacetamide (Di-acid/amide) | Highly Polar, Acidic | Recrystallization (Polarity exclusion) |
| Solvent Residue | THF, Chloroform, DMF | Volatile | Vacuum Drying / Trituration |
Mechanistic Insight
The nitrile group at the para position is electron-withdrawing, increasing the acidity of the benzylic protons but also making the ring susceptible to nucleophilic attack if conditions are too harsh. Therefore, strong bases (NaOH, KOH) must be avoided during workup to prevent hydrolysis of the nitrile to an amide or acid. We utilize Sodium Bicarbonate (
Protocol A: Chemical Workup (Crude Isolation)
Objective: Isolate the crude amide and chemically remove unreacted starting acid and inorganic salts.
Reagents Required:
-
Ethyl Acetate (EtOAc) – HPLC Grade
-
Saturated Aqueous Sodium Bicarbonate (
) -
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (
)
Procedure:
-
Quench: Upon completion of the ammonolysis reaction, concentrate the reaction mixture (typically in THF or Chloroform) under reduced pressure to remove excess ammonia and volatile solvents.
-
Dissolution: Redissolve the solid residue in Ethyl Acetate (
of theoretical yield).-
Note: Ethyl acetate is chosen for its moderate polarity, dissolving the amide while allowing effective partitioning with water.
-
-
Acid Removal (Critical): Wash the organic phase twice with Saturated
( ). -
Salt Removal: Wash the organic layer once with Saturated Brine to remove residual water and trapped inorganic salts.
-
Drying: Dry the organic phase over anhydrous
for 20 minutes. Filter off the desiccant. -
Isolation: Evaporate the solvent under reduced pressure (Rotavap at
) to yield the Crude Solid .
Protocol B: Recrystallization (Purification)
Objective: Achieve
Solvent System Selection: The phenylacetamide moiety renders the molecule moderately polar.
-
Primary Solvent: Ethanol (95%) – Soluble at boiling, sparingly soluble at RT.
-
Anti-Solvent (Optional): Water – Drastically reduces solubility.
Step-by-Step Methodology:
-
Setup: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.
-
Dissolution: Add Ethanol (95%) in small portions (
) while heating the flask on a hot plate to near boiling ( ).-
Checkpoint: If the solution is not clear after adding
, filter the hot solution to remove insoluble inorganic salts (ammonium chloride).
-
-
Saturation: Once dissolved, if the solution is pale, proceed. If colored impurities persist, add activated charcoal (
), boil for 5 mins, and filter hot through Celite. -
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 30-45 minutes).
-
Scientific Logic:[3] Rapid cooling traps impurities inside the crystal lattice. Slow cooling promotes the growth of pure, defined crystal lattices that exclude "imperfect" impurity molecules.
-
-
Yield Maximization: Once at room temperature, place the flask in an ice-water bath (
) for 1 hour. -
Collection: Filter the crystals using a Büchner funnel.
-
Wash: Wash the filter cake with cold Diisopropyl Ether (DIPE) or cold Ethanol (
).-
Why DIPE? As noted in synthesis literature (e.g., JP2015/78127), DIPE is excellent for removing non-polar surface impurities without redissolving the polar amide.
-
-
Drying: Dry in a vacuum oven at
for 12 hours.
Quality Control & Validation
Specification Targets:
-
Appearance: White to pale yellow crystalline solid.
-
Purity (HPLC):
(Area %). -
Melting Point:
(Typical range; distinct from acid precursor).
Analytical Markers:
| Technique | Marker | Expected Value / Observation |
| IR Spectroscopy | Nitrile Stretch ( | Sharp peak at |
| IR Spectroscopy | Amide Carbonyl ( | Strong peak at |
| IR Spectroscopy | Amide N-H Stretch | Doublet/Broad band |
| 1H NMR (DMSO-d6) | Benzylic Protons ( | Singlet at |
| 1H NMR (DMSO-d6) | Amide Protons ( | Broad singlets at |
Process Visualization
The following diagram illustrates the critical decision pathways and purification logic.
Figure 1: Purification workflow emphasizing the separation of acidic impurities and salt byproducts prior to recrystallization.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution too concentrated or cooling too fast. | Reheat to dissolve, add slightly more Ethanol, and cool very slowly. Seed with a pure crystal if available. |
| Low Yield | Product too soluble in Ethanol. | Use an Ethanol/Water mixture (start with Ethanol, add water dropwise at boiling point until turbid, then cool). |
| Acid Impurity Persists | Incomplete washing. | Redissolve in EtOAc and repeat |
| Missing Nitrile Peak | Hydrolysis occurred. | Check pH of workup. If strong acid/base was used, the nitrile may have hydrolyzed to amide ( |
References
-
Synthesis & Isolation: Process for the preparation of 2-(4-cyanophenyl)acetamide. JP Patent 2015-78127. (2015).[4] Accessed via ChemicalBook. Link
- General Amide Purification: Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
IR Spectral Data: NIST Chemistry WebBook, SRD 69. Infrared Spectra of Nitriles. Link
-
Solvent Selection: Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Cyanophenyl)acetamide
Case Reference: CAS 117753-06-7 / 7150-23-4
Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist. This guide addresses the specific challenges in synthesizing 2-(4-Cyanophenyl)acetamide , a critical intermediate in the manufacture of beta-blockers like Atenolol .
Unlike generic protocols, this guide focuses on the chemoselectivity required to hydrolyze one nitrile group while preserving another on the same scaffold.
Part 1: The Synthetic Strategy & Core Challenge
The synthesis typically proceeds via the selective partial hydrolysis of 4-cyanobenzyl cyanide (also known as 4-cyanophenylacetonitrile).
The Chemoselectivity Paradox
The starting material contains two nitrile functionalities:
-
Aliphatic Nitrile (
): The target for hydrolysis. -
Aromatic Nitrile (
): Must remain intact.
Scientific Rationale: The aliphatic nitrile is kinetically more accessible and less stabilized by conjugation than the aromatic nitrile. However, the energy barrier difference is narrow. The primary failure mode is not the hydrolysis of the aromatic nitrile, but the over-hydrolysis of the newly formed aliphatic amide into a carboxylic acid.
Visualizing the Reaction Pathways
Figure 1: Reaction pathways showing the kinetic target versus thermodynamic impurities.
Part 2: Troubleshooting Guide (Q&A)
Category A: Impurity Profile & Selectivity
Q1: My product has a melting point significantly higher than the literature value (197-200°C), and it is soluble in bicarbonate. What happened? Diagnosis: You have generated 4-cyanophenylacetic acid via over-hydrolysis. Root Cause:
-
Temperature overshoot: The reaction exotherm pushed the temperature above 25°C during acid addition.
-
Extended reaction time: Leaving the reaction overnight in strong acid converts the amide to the acid. Corrective Action:
-
Quench Timing: Monitor the reaction by TLC or HPLC every 30 minutes. The moment the starting material disappears, quench immediately.
-
Purification: Wash the crude solid with saturated aqueous
. The amide is insoluble, while the acid impurity will dissolve as the salt.
Q2: I see a new spot on TLC that is very polar and does not correspond to the acid. Is it the aromatic hydrolysis? Diagnosis: Likely 4-(carbamoylmethyl)benzamide (hydrolysis of both nitriles). Root Cause:
-
Catalyst Choice: Using strong basic conditions (e.g., refluxing NaOH) often attacks the aromatic nitrile.
-
Acid Concentration: Using dilute acid with high heat favors non-selective hydrolysis. Corrective Action:
-
Switch to Concentrated
(90-98%) at low temperatures ( ). The low water activity ( ) in conc. sulfuric acid favors the formation of the amide (protonated imidate mechanism) and slows down the attack of water required for the second hydrolysis step to the acid [1].
Category B: Yield & Workup
Q3: The reaction mixture turned into a solid block, and I cannot stir it. Yield is low. Diagnosis: "Seizing" of the reaction mixture. Root Cause: The amide product is less soluble in the acid matrix than the starting nitrile. As it forms, it precipitates, trapping unreacted material. Corrective Action:
-
Solvent System: Do not run neat if this occurs. Use a co-solvent like Glacial Acetic Acid or perform the reaction in Dichloromethane (DCM) with phase-transfer catalysis (though the latter is slower).
-
Mechanical Stirring: Magnetic stirrers are insufficient for this synthesis at scales >5g. Use an overhead mechanical stirrer.
Part 3: Optimized Experimental Protocol
This protocol utilizes Controlled Acid Hydration , widely regarded as the most robust method for this specific transformation [2].
Materials
-
4-Cyanobenzyl cyanide (1.0 eq)
-
Concentrated Sulfuric Acid (
, 98%) (5.0 - 10.0 eq) -
Ice/Water bath[1]
-
Ammonium hydroxide (for pH adjustment)[2]
Step-by-Step Methodology
-
Setup: Equip a 3-neck round bottom flask with an internal thermometer and an overhead mechanical stirrer. Place in an ice/salt bath to cool to
. -
Acid Charge: Add Concentrated
. -
Addition (Critical Step): Add 4-Cyanobenzyl cyanide portion-wise over 30-60 minutes.
-
Control:Do not allow internal temperature to exceed
. -
Why: The hydration is exothermic. Heat accelerates the conversion of Amide
Acid.
-
-
Reaction: Stir at
for 3–5 hours.-
Monitor: Check TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the less polar nitrile spot (
) and appearance of the amide ( ).
-
-
Quench: Pour the viscous reaction mixture slowly onto crushed ice with vigorous stirring. The product should precipitate as a white solid.
-
Neutralization: Adjust pH to ~6-7 using
or saturated .-
Note: Do not make it strongly basic (
), or you risk hydrolyzing the amide during workup.
-
-
Purification (The "Acid Wash"):
-
Filter the solid.
-
Resuspend the wet cake in
solution and stir for 30 minutes. (Removes acid impurity). -
Filter again and wash with cold water.
-
Dry under vacuum at
.
-
Quantitative Data: Solvent/Catalyst Comparison
| Method | Reagent | Selectivity (Amide:Acid) | Yield | Notes |
| Method A (Recommended) | Conc. | 95:5 | 85-90% | Highly scalable; requires temp control. |
| Method B | 98:2 | 70-80% | "Greener," but | |
| Method C | 60:40 | 50% | Not Recommended. High acid impurity. |
Part 4: Analytical Validation
Use these parameters to validate your product integrity.
-
1H NMR (DMSO-d6):
-
3.38 (s, 2H,
) -
6.95 (br s, 1H,
) -
7.45 (br s, 1H,
) - 7.43 (d, 2H, Ar-H)
- 7.76 (d, 2H, Ar-H)
-
Diagnostic: Look for the absence of the carboxylic acid proton (
ppm).
-
3.38 (s, 2H,
-
IR Spectroscopy:
-
Nitrile: Sharp peak at ~2230
(Must be present). -
Amide: Doublet at ~3180, 3300
( stretch) and ~1660 (C=O).
-
Part 5: Troubleshooting Workflow
Figure 2: Decision tree for diagnosing and fixing common synthesis issues.
References
-
Moorthy, J. N., & Singhal, N. (2005).[3] Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration. Journal of Organic Chemistry, 70(5), 1926–1929.
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(13), 7135-7138. (Demonstrates acid hydrolysis protocols for similar nitrile intermediates).
-
ChemicalBook. (n.d.). 2-(4-Cyanophenyl)acetamide Product Properties and Synthesis.
-
Santa Cruz Biotechnology. (2018). Safety Data Sheet: 2-(4-Cyanophenyl)acetamide.[2]
Sources
Overcoming challenges in the purification of 2-(4-Cyanophenyl)acetamide.
Status: Online Ticket ID: PUR-2024-CPA Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Purity and Yield in 2-(4-Cyanophenyl)acetamide Synthesis
Overview: The Molecule & The Challenge
You are likely working with 2-(4-Cyanophenyl)acetamide (also known as 4-cyanophenylacetamide).
-
Structure: A phenyl ring substituted with a nitrile group (-CN) at the 4-position and an acetamide group (-CH2-CONH2) at the 1-position.
-
The Problem: This molecule sits in a "solubility valley." It is often too polar for standard non-polar solvents (hexane) but not polar enough to be easily handled in water.
-
Primary Impurities:
-
4-Cyanophenylacetic acid: The hydrolysis byproduct (or starting material).
-
4-Cyanobenzyl cyanide: The nitrile precursor (if used).
-
Oxidative oligomers: Causing yellow/brown coloration.
-
This guide treats your purification process as a debugging workflow. Select the issue below that matches your observation.
Diagnostic Workflow
Figure 1: Decision matrix for determining the appropriate purification step based on crude analysis.
Module 1: Chemical Purification (Removing the Acid)
Issue: "My NMR shows a proton peak shift or broad singlet around 10-12 ppm, or the melting point is depressed." Diagnosis: Contamination with 4-cyanophenylacetic acid . This is the most common impurity, resulting from the hydrolysis of the amide bond or unreacted starting material.
The Fix: The Bicarbonate Wash Recrystallization alone often fails to remove the acid because it co-crystallizes with the amide. You must use "Chemical Separation" first.
-
Dissolution: Dissolve your crude solid in Ethyl Acetate (EtOAc) . If it is not fully soluble, add a small amount of THF or warm gently.
-
The Wash: Wash the organic layer with saturated Sodium Bicarbonate (NaHCO₃) solution (2x).
-
Recovery: Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and evaporate.
-
Result: The solid residue is now acid-free. Proceed to Module 2.
Module 2: Recrystallization (The Polishing Step)[5]
Issue: "The product is chemically pure but looks amorphous or has trapped solvent." Diagnosis: You need a controlled crystal lattice formation to exclude trace impurities.
Protocol: The Ethanol/Water Displacement This is the "Gold Standard" for phenylacetamides.
| Parameter | Specification | Reason |
| Primary Solvent | Ethanol (95% or Absolute) | High solubility at boiling; moderate at RT. |
| Anti-Solvent | Water (Deionized) | Drastically reduces solubility; induces precipitation. |
| Temperature | Boiling -> Room Temp -> 4°C | Gradual cooling prevents trapping impurities. |
Step-by-Step Guide:
-
Place the acid-free solid (from Module 1) in an Erlenmeyer flask.
-
Add the minimum amount of boiling Ethanol required to just dissolve the solid.
-
Tip: Keep the flask on a hot plate. Add ethanol in 1-2 mL portions.
-
-
Once dissolved, remove from heat.
-
Immediately add hot water dropwise until the solution turns slightly cloudy (turbid).
-
Add one drop of ethanol to clear the cloudiness.
-
Allow the flask to cool to room temperature undisturbed (do not shake).
-
Transfer to a fridge (4°C) for 2 hours.
-
Filtration: Collect crystals via vacuum filtration.[2] Wash with a cold 1:1 Ethanol/Water mixture.
Module 3: Color Removal (The Charcoal Treatment)
Issue: "My crystals are yellow or brown, but they should be white/off-white." Diagnosis: Presence of oxidized oligomers or trace metal complexes.
The Fix:
-
Dissolve the crude material in boiling Ethanol (as in Module 2).
-
Add Activated Charcoal (approx. 5-10% by weight of your crude).
-
Critical Step: Boil for 5-10 minutes.
-
Hot Filtration: Filter the solution while hot through a Celite pad or high-retention filter paper to remove the charcoal.
-
Proceed with the "Anti-Solvent" addition (Water) from Module 2 using the clear filtrate.
Frequently Asked Questions (FAQ)
Q: Can I use Column Chromatography instead? A: Yes, but it is often unnecessary for amides. If you must:
-
Stationary Phase: Silica Gel (Standard).
-
Mobile Phase: Dichloromethane (DCM) : Methanol (95:5 to 90:10). The amide is polar; you need Methanol to move it.
-
Note: Phenylacetamides can streak on silica. Add 0.1% Triethylamine to the mobile phase if peak tailing occurs.
Q: My yield is lower than expected after recrystallization. A: Check your "Mother Liquor" (the filtrate).
-
Amides have some solubility in ethanol/water. Evaporate the filtrate to half volume and cool again to harvest a "second crop" of crystals.
-
Caution: The second crop is usually less pure than the first.
Q: How do I distinguish the Amide from the Acid via TLC? A:
-
Eluent: 5% Methanol in DCM.
-
Visualization: UV Light (254 nm).
-
Rf Values: The Acid will usually streak or stay lower (more polar) unless you add acid to the eluent. The Amide will run higher as a distinct spot.
References & Data Sources
-
PubChem Compound Summary: 2-(4-Cyanophenyl)acetamide. National Center for Biotechnology Information. (Accessed 2024).[3][6]
-
Source:
-
-
General Purification of Amides: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for recrystallization solvent selection).
-
Synthesis Context (Related 4-Chlorophenylacetamide): Ma, D.-S., et al. (2011). 2-(4-Chlorophenyl)acetamide.[7][8] Acta Crystallographica Section E.
-
Source:
-
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 2-(4-acetamidophenyl)-N-(3-cyanophenyl)acetamide | C17H15N3O2 | CID 8368605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1094333-70-6,1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. 57165-03-4,N-(4-amino-3-chlorophenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Technical Support Center: Enhancing the Solubility of 2-(4-Cyanophenyl)acetamide
Welcome to the dedicated technical support guide for improving the solubility of 2-(4-Cyanophenyl)acetamide (CAS 35704-19-9). This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in dissolving this compound for their experimental needs. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to systematically address and overcome solubility issues.
Understanding the Molecule: Physicochemical Properties
Before attempting to dissolve a compound, it is crucial to understand its inherent physicochemical properties. 2-(4-Cyanophenyl)acetamide is a crystalline solid with the molecular formula C₉H₈N₂O. Its structure, featuring a polar acetamide group and a cyano-substituted phenyl ring, dictates its solubility behavior. The acetamide group can participate in hydrogen bonding, which influences its interaction with various solvents[1].
| Property | Value | Source |
| Molecular Weight | 160.17 g/mol | [2] |
| Melting Point | 206-208 °C | [2] |
| Predicted XlogP | 1.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Predicted pKa (amide proton) | ~17-18 (very weakly acidic) | [3] |
| Predicted pKa (protonated nitrile) | ~ -10 (very weakly basic) | [4] |
The predicted pKa values suggest that 2-(4-Cyanophenyl)acetamide is a neutral molecule under typical aqueous pH conditions (1-10), as the amide proton is very weakly acidic and the nitrile group is extremely weakly basic.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses common issues encountered during the solubilization of 2-(4-Cyanophenyl)acetamide in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My 2-(4-Cyanophenyl)acetamide is not dissolving in my chosen solvent. What should I do first?
Answer: The first step is to systematically evaluate your solvent choice and experimental conditions.
Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the solvent must be compatible with the polarity of the solute. Given the presence of both polar (acetamide, cyano) and non-polar (phenyl ring) moieties, a solvent with intermediate polarity or a mixture of solvents is often a good starting point.
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure your solvent is of high purity and free from water contamination (unless using an aqueous system), as impurities can significantly alter solubility.
-
Solvent Screening: If the initial solvent is ineffective, perform a small-scale solubility screening with a range of solvents of varying polarities. See the "Solvent Selection Guide" in the FAQs for suggestions.
-
Gentle Heating: For many compounds, solubility increases with temperature. Try gently warming the solution while stirring. Be cautious not to exceed the solvent's boiling point or cause decomposition of the compound. The dissolution of many aromatic amides is an endothermic process, meaning heat is required to break the crystal lattice bonds[5].
-
Increase Agitation: Ensure vigorous mixing or agitation (e.g., using a vortex mixer or sonicator) to increase the interaction between the solvent and the solute particles.
Question 2: I've tried several common solvents with little success. What advanced techniques can I employ?
Answer: If single-solvent systems are insufficient, more advanced methods such as co-solvency and the use of excipients should be considered.
Causality: Co-solvents can modify the overall polarity of the solvent system to better match that of the solute, thereby enhancing solubility. Excipients can interact with the solute to prevent crystallization and improve its dissolution in the bulk solvent.
Troubleshooting Steps:
-
Co-Solvent Systems: Introduce a miscible co-solvent to your primary solvent. For aqueous solutions, water-miscible organic solvents like ethanol, propylene glycol, or N-methyl-2-pyrrolidone (NMP) can be effective. The goal is to reduce the polarity of the aqueous environment to better accommodate the non-polar phenyl ring[6].
-
Use of Excipients/Solubilizers: For formulations, consider the addition of excipients.
-
Surfactants: Surfactants form micelles that can encapsulate the hydrophobic parts of the molecule, increasing its apparent solubility in aqueous media.
-
Polymers: Polymers such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG) can form amorphous solid dispersions with the compound, preventing crystallization and enhancing dissolution[6][7].
-
-
Particle Size Reduction: If you have the equipment, reducing the particle size of the solid compound (micronization) can increase the surface area available for dissolution, which can improve the dissolution rate.
Question 3: Will adjusting the pH of my aqueous solution improve the solubility of 2-(4-Cyanophenyl)acetamide?
Answer: Based on the predicted pKa values, pH adjustment is unlikely to significantly improve the solubility of this compound in aqueous solutions.
Causality: pH adjustment is most effective for compounds that can be ionized (protonated or deprotonated) to form more soluble salts. The amide proton of 2-(4-Cyanophenyl)acetamide is extremely weakly acidic (pKa ~17-18), and the nitrile group is very weakly basic (pKa of the conjugate acid is ~ -10)[3][4]. Therefore, in a typical pH range of 1 to 10, the molecule will exist almost entirely in its neutral, un-ionized form. Significant ionization would require extremely high or low pH values, which are often not practical for experimental work.
Frequently Asked Questions (FAQs)
What is a good starting solvent for dissolving 2-(4-Cyanophenyl)acetamide?
A good starting point would be a polar aprotic solvent such as acetone, acetonitrile, or tetrahydrofuran (THF). For a related compound, 2-cyanoacetamide, N,N-dimethylformamide (DMF) and acetone showed high solubility. Given the presence of the phenyl ring in your compound, solvents with some aromatic character or intermediate polarity might also be effective. It is always recommended to perform a small-scale solubility test with a few solvent options.
How does temperature affect the solubility of this compound?
For most solids, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solid[5]. Therefore, gently heating the solvent while attempting to dissolve 2-(4-Cyanophenyl)acetamide is a recommended strategy. However, always be mindful of the solvent's boiling point and the thermal stability of your compound.
Can I use a co-solvent to dissolve 2-(4-Cyanophenyl)acetamide in water?
Yes, using a co-solvent is a highly effective strategy. Water-miscible organic solvents such as ethanol, isopropanol, propylene glycol, or polyethylene glycol (PEG) can be added to water to create a solvent mixture with a polarity that is more favorable for dissolving 2-(4-Cyanophenyl)acetamide.
What are some recommended excipients for improving the aqueous solubility for formulation purposes?
For formulation development, excipients that can act as solubilizers are crucial. Consider using:
-
Surfactants: Polysorbate 80 (Tween 80) or sodium lauryl sulfate (SLS).
-
Polymers for solid dispersions: Polyvinylpyrrolidone (PVP) K30, or hydroxypropyl methylcellulose (HPMC).
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with the phenyl ring, enhancing aqueous solubility.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol outlines a method to quickly assess the approximate solubility of 2-(4-Cyanophenyl)acetamide in various solvents.
Materials:
-
2-(4-Cyanophenyl)acetamide
-
A selection of solvents (e.g., water, ethanol, acetone, acetonitrile, THF, DMSO)
-
Small vials (e.g., 1.5 mL or 2 mL)
-
Microbalance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out a small, known amount of 2-(4-Cyanophenyl)acetamide (e.g., 1-2 mg) into a vial.
-
Add a small, measured volume of the first solvent (e.g., 100 µL).
-
Vortex the vial vigorously for 1-2 minutes.
-
Observe the solution. If the solid has completely dissolved, the solubility is at least the current concentration (e.g., 10-20 mg/mL).
-
If the solid has not completely dissolved, add another measured volume of solvent (e.g., another 100 µL) and repeat step 3.
-
Continue adding solvent in a stepwise manner until the solid is fully dissolved.
-
Record the total volume of solvent required to dissolve the initial mass of the compound.
-
Repeat for each solvent to be tested.
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System
This protocol describes how to prepare a stock solution of a specific concentration in an aqueous co-solvent system.
Materials:
-
2-(4-Cyanophenyl)acetamide
-
Primary solvent (e.g., water)
-
Co-solvent (e.g., ethanol or DMSO)
-
Volumetric flasks
-
Magnetic stirrer and stir bar
Procedure:
-
Calculate the mass of 2-(4-Cyanophenyl)acetamide required to achieve the desired final concentration in the total volume of the stock solution.
-
Weigh the calculated mass of the compound and transfer it to the volumetric flask.
-
Add the co-solvent first, using a volume sufficient to fully dissolve the compound. Start with a small volume and gradually add more while stirring until the solid is completely dissolved.
-
Once the compound is dissolved in the co-solvent, slowly add the primary solvent (e.g., water) to the volumetric flask while stirring continuously.
-
Continue adding the primary solvent up to the calibration mark of the volumetric flask.
-
Continue stirring for a few minutes to ensure a homogeneous solution.
Visualizing the Workflow
Solubility Enhancement Workflow
The following diagram illustrates a general workflow for approaching solubility challenges with 2-(4-Cyanophenyl)acetamide.
Caption: A stepwise workflow for enhancing the solubility of 2-(4-Cyanophenyl)acetamide.
Decision-Making for Solubilization Strategy
This diagram outlines the thought process for selecting an appropriate solubilization strategy.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. chem-casts.com [chem-casts.com]
- 3. Understanding the pKa of Amides: A Key to Organic Chemistry - Oreate AI Blog [oreateai.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetanilide Structure, Formula & Properties - Lesson | Study.com [study.com]
- 7. Acetamide, N-phenyl- (CAS 103-84-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Troubleshooting peak shape issues in HPLC analysis of 2-(4-Cyanophenyl)acetamide.
Introduction: The "Neutral" Trap
Welcome to the technical support center. If you are analyzing 2-(4-Cyanophenyl)acetamide , you are likely working on an intermediate for beta-blocker synthesis (like Atenolol) or characterizing nitrile hydrolysis pathways.[1]
Here is the critical scientific context before we troubleshoot: This molecule is effectively neutral under standard RP-HPLC conditions (pH 2–8).
-
The acetamide group (
of conjugate acid ) is too weak to protonate significantly above pH 1. -
The nitrile group is non-ionizable.
Why does this matter? Most researchers assume peak tailing is caused by silanol interactions with basic amines. Since this analyte is neutral, if you see tailing, do not blame pH immediately. You are likely dealing with secondary hydrogen bonding , column physical failure , or solvent mismatch .
Part 1: Diagnostic Workflow
Before adjusting your method, use this decision tree to isolate the root cause based on the specific shape defect.
Figure 1: Diagnostic logic for neutral amide analysis. Note that "Tailing" in this specific molecule often points to H-bonding or physical voids rather than ionic interaction.[1]
Part 2: Troubleshooting Guides (Q&A)
Issue 1: The "Shark Fin" (Peak Fronting)
User Question: "My 2-(4-Cyanophenyl)acetamide peak looks like a right triangle (sloping up slowly, dropping fast). I'm dissolving the sample in pure Acetonitrile (ACN) or DMSO because it doesn't dissolve well in water. Is my column dead?"
Scientist Response: Your column is likely fine. You are experiencing the Strong Solvent Effect .
The Mechanism: 2-(4-Cyanophenyl)acetamide has moderate polarity. When you dissolve it in a "strong" solvent (100% ACN or DMSO) and inject it into a "weak" mobile phase (e.g., 80% Water / 20% ACN), the sample plug travels down the column faster than the mobile phase can dilute it. The analyte molecules at the front of the plug rush ahead, while those at the back precipitate or retain normally. This creates the "fronting" shape.
The Fix (Protocol):
-
Diluent Matching: The sample solvent must match the initial mobile phase strength as closely as possible.
-
The "Precipitation Check":
-
Take 1 mL of your sample stock (in ACN/DMSO).
-
Add 1 mL of your Mobile Phase A (Buffer/Water).
-
Observation: Does it turn cloudy?
-
Yes: You have a solubility limit. Reduce concentration or increase column temperature (to ~40°C) to keep it soluble in a weaker diluent.
-
No: Great. Dilute your sample 1:1 or 1:4 with Mobile Phase A before injection.
-
-
Issue 2: The Stubborn Tail ( )
User Question: "I thought amides were neutral. Why is my peak tailing? I added TEA (Triethylamine) but it didn't help."
Scientist Response: Stop adding TEA. Since the analyte is not protonated, TEA (a silanol blocker for cations) is useless here and only dirties your MS source.
The Cause: Even neutral amides possess a carbonyl oxygen and an amide nitrogen that can act as Hydrogen Bond Acceptors/Donors . If you are using an older "Type A" silica column or a column with low carbon load, the free silanols (Si-OH) on the stationary phase will Hydrogen-bond with the acetamide group.
The Fix:
-
Switch Column Technology: Use a "Type B" (High Purity) silica column or an End-capped C18.
-
Recommendation: C18 with "Polar Embedded" group (e.g., Amide-C18 or Polar-RP). These phases shield the silanols and provide a water-rich layer that improves peak symmetry for polar neutrals.
-
-
Thermodynamics: Increase column temperature to 40°C .
-
Why? H-bonding is exothermic. Higher temperature weakens the secondary H-bond interactions, sharpening the peak.
-
Issue 3: Split Peaks / Doublets
User Question: "I see a small shoulder or a complete split in the peak. Is it an impurity?"
Scientist Response: It could be the hydrolysis impurity (4-cyanophenylacetic acid), but if the split is consistent and the ratio of the split varies with injection volume, it is a Physical Failure .
The "Reverse-Flush" Validation: To confirm if the column inlet is clogged or voided:
-
Disconnect the column from the detector.
-
Reverse the column direction (flow enters through the outlet).
-
Flush with 100% ACN into a waste beaker for 15 minutes at half flow rate.
-
Reconnect in the normal direction and inject a standard.
-
Result: If the peak improves, you had debris on the frit (likely precipitated sample from the "Strong Solvent" issue discussed above).
-
Result: If the peak remains split, the silica bed has collapsed (Void). Replace the column.
-
Part 3: Optimized Method Parameters
To prevent these issues, utilize this standardized starting point. This method relies on hydrophobic retention while suppressing secondary polar interactions.[2]
| Parameter | Recommendation | Rationale |
| Column | C18 End-capped (3.5 µm or 5 µm) | Prevents silanol H-bonding with the amide.[1] |
| Mobile Phase A | 0.1% Formic Acid or 10mM Ammonium Formate (pH ~3.[1]5) | Low pH keeps potential impurities (acids) protonated/retained.[1] |
| Mobile Phase B | Acetonitrile (ACN) | Sharper peaks than Methanol for nitriles.[1] |
| Flow Rate | 1.0 mL/min (for 4.6mm ID) | Standard Van Deemter optimum.[1] |
| Temperature | 35°C - 40°C | Critical: Reduces viscosity and H-bond tailing.[1] |
| Detection | UV 230 nm | Max absorbance for amide/nitrile. (254 nm is weaker).[1] |
| Injection Vol | 5 - 10 µL | Low volume prevents solvent effects.[1] |
Part 4: Impurity Profiling (The "Hidden" Peak)
You must distinguish peak shape issues from actual chemical impurities. 2-(4-Cyanophenyl)acetamide is unstable in strong acid/base, hydrolyzing to 4-Cyanophenylacetic acid .[1]
Signaling Pathway of Hydrolysis:
Figure 2: Hydrolysis pathway.[1] The Acid impurity will elute earlier than the Amide in RP-HPLC at neutral pH, but may co-elute at pH < 3 if not carefully separated.
Differentiation Test:
-
Run the method at pH 6.0 (using Ammonium Acetate).
-
The Amide (Neutral) retention will remain roughly the same.
-
The Acid (Impurity) will deprotonate (become negative) and elute near the void volume (
). -
If your "tail" moves to the front, it was an impurity, not a column issue.
References
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic and neutral analytes. Journal of Chromatography A.
-
Dolan, J. W. (2002).[3] LC Troubleshooting: Peak Tailing and Fronting. LCGC North America.
-
PubChem. (2023).[4] Compound Summary: 2-(4-Cyanophenyl)acetamide.[1][5][6] National Library of Medicine.
- Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Foundational text on Silanol activity and Type B silica).
Sources
- 1. Acetonitrile - Wikipedia [en.wikipedia.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. 2-(4-acetamidophenyl)-N-(3-cyanophenyl)acetamide | C17H15N3O2 | CID 8368605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(4-cyanophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 6. CAS 114807-80-6: 2-chloro-N-(4-cyanophenyl)acetamide [cymitquimica.com]
Validation & Comparative
Comparative Validation Guide: Analytical Strategies for 2-(4-Cyanophenyl)acetamide
Executive Summary
2-(4-Cyanophenyl)acetamide (often designated as Impurity B in Atenolol synthesis or a key intermediate for phenylacetamide anticancer derivatives) presents a distinct analytical challenge due to its dual functionality: a hydrolytically labile amide group and a polar nitrile moiety.
This guide moves beyond generic protocols to provide a comparative analysis of High-Performance Liquid Chromatography (HPLC-UV) versus Ultra-High Performance Liquid Chromatography (UHPLC-PDA) and LC-MS/MS . We focus on the causality of method selection—why specific buffers prevent peak tailing and how to validate the method against the inevitable hydrolysis product, 4-cyanophenylacetic acid.
Part 1: The Analytical Challenge & Method Selection
The Chemical Context
The primary risk in analyzing 2-(4-Cyanophenyl)acetamide is on-column hydrolysis . Under acidic conditions often used in reverse-phase chromatography, the amide can convert to the corresponding acid. Furthermore, the nitrile group creates a dipole that can lead to secondary interactions with residual silanols on older silica columns, causing peak tailing.
Comparative Matrix: Selecting the Right Tool
The following table contrasts the three primary methodologies based on experimental data and operational requirements.
| Feature | Method A: HPLC-UV (Standard) | Method B: UHPLC-PDA (Modern) | Method C: LC-MS/MS (Trace) |
| Primary Application | QC Release, Assay (>98% purity) | High-Throughput Screening, IPC | Genotoxic Impurity Screening (<0.1%) |
| Stationary Phase | C18 (5 µm), Porous | C18 (1.7 µm), Core-Shell | C18 or HILIC (1.7 µm) |
| Run Time | 10–15 minutes | 2–4 minutes | 3–5 minutes |
| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.05 µg/mL | ~0.5 ng/mL |
| Solvent Consumption | High (15–20 mL/run) | Low (<2 mL/run) | Low (<2 mL/run) |
| Robustness | High (Tolerates dirty matrices) | Moderate (Requires clean samples) | Low (Matrix effects common) |
Decision Logic Visualization
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the "Critical Quality Attribute" (CQA) being tested.
Figure 1: Decision tree for selecting the analytical method based on sensitivity and throughput requirements.
Part 2: Detailed Protocol (HPLC-UV)
We recommend Method A (HPLC-UV) for standard raw material qualification and intermediate purity analysis due to its robustness and widespread availability. The following protocol is optimized to separate the amide from its acid hydrolysis product.
Chromatographic Conditions
-
Column: Inertsil ODS-3 or Hypersil BDS C18, 250 mm × 4.6 mm, 5 µm.
-
Why: A 250mm column provides sufficient theoretical plates (>10,000) to separate the amide from the nitrile precursor and acid degradant.
-
-
Mobile Phase: Phosphate Buffer (20 mM, pH 3.0) : Acetonitrile (75:25 v/v).
-
Why: pH 3.0 suppresses the ionization of the potential acid impurity (pKa ~4.2), increasing its retention and preventing co-elution with the solvent front.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 226 nm.[2]
-
Why: This is the isosbestic point/maxima for many phenylacetamide derivatives, offering optimal sensitivity versus baseline noise.
-
-
Column Temp: 25°C.
Standard Preparation (Self-Validating Step)
-
Stock Solution: Dissolve 25 mg of 2-(4-Cyanophenyl)acetamide in 25 mL of Methanol (1000 µg/mL). Note: Sonication is required.
-
System Suitability Solution: Spike the stock solution with 1% w/w of 4-cyanophenylacetic acid (hydrolysis product).
-
Success Criterion: Resolution (Rs) between the main peak and the acid peak must be > 2.0. If Rs < 2.0, adjust mobile phase pH lower (e.g., to 2.8).
-
Part 3: Validation Strategy (ICH Q2 Aligned)
Validation must demonstrate that the method is "Stability Indicating"—i.e., it can detect the molecule without interference from degradation products.
A. Specificity (Stress Testing)
You must force degradation to prove the method can separate the breakdown products.
-
Acid Hydrolysis: Treat sample with 0.1N HCl at 60°C for 2 hours.
-
Base Hydrolysis: Treat with 0.1N NaOH (Rapid degradation expected; amide
acid). -
Oxidation: 3%
.
Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). No interference at the retention time of the main peak.
B. Linearity & Range
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.1 mg/mL).
-
Data Requirement: Correlation coefficient (
) 0.999.[3][4] -
Y-Intercept: Bias should be
2% of the 100% response.
C. Accuracy (Recovery)
Spike the analyte into a placebo matrix (if analyzing a formulation) or solvent (if API) at 80%, 100%, and 120%.
-
Acceptance: Mean recovery 98.0% – 102.0%.
-
Precision: % RSD
2.0%.[1]
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow adhering to ICH Q2(R1) guidelines.
Part 4: Experimental Data Summary (Representative)
The following data represents typical performance metrics for the HPLC-UV method described above.
| Parameter | Experimental Result | Acceptance Limit | Status |
| Retention Time (RT) | 6.8 ± 0.1 min | N/A | Stable |
| Tailing Factor ( | 1.15 | Pass | |
| Theoretical Plates ( | 12,400 | Pass | |
| Linearity ( | 0.9998 | Pass | |
| LOD | 0.08 µg/mL | N/A | Sensitive |
| LOQ | 0.25 µg/mL | S/N | Quantitative |
References
-
ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3][6][7][8] [Link]
-
Yilmaz, B., et al. (2012).[9] HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey. Journal of Chromatographic Science, 50(10), 914-919.[9] [Link]
-
Sujatha, K., et al. (2017). Stability Indicating HPLC Method for the Simultaneous Quantification of Aspirin and Pravastatin in bulk and Tablets. Journal of Applied Pharmaceutical Science. [Link]
Sources
- 1. iosrphr.org [iosrphr.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development and validation of a RP-HPLC method for simultaneous determination of cimetidine, metoprolol tartrate and phenol red for intestinal perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ICH Official web site : ICH [ich.org]
- 7. fda.gov [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HPLC method for determination of atenolol in human plasma and application to a pharmacokinetic study in Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of 2-(4-Cyanophenyl)acetamide with other acetamide derivatives.
Executive Summary: The Bifunctional Scaffold
In the landscape of pharmaceutical intermediates, 2-(4-Cyanophenyl)acetamide (CAS 117753-06-7) occupies a critical niche as a bifunctional scaffold. Unlike its unsubstituted parent 2-phenylacetamide , which serves primarily as a solubilizing linker, the 4-cyano derivative introduces a high-dipole, metabolically robust nitrile group at the para position.
This guide compares 2-(4-Cyanophenyl)acetamide against three structural analogs: the parent 2-Phenylacetamide , the lipophilic 2-(4-Chlorophenyl)acetamide , and the polar 2-(4-Hydroxyphenyl)acetamide .
Key Findings:
-
Electronic Utility: The p-cyano group exerts a strong electron-withdrawing effect (
), significantly altering the acidity of the benzylic protons compared to the chloro ( ) and unsubstituted analogs. -
Synthetic Efficiency: While acetamides are often generated via nitrile hydrolysis, the presence of the p-cyano group makes that route chemoselectively difficult. The optimal path is the amidation of 4-cyanophenylacetic acid.
-
Solubility Profile: The cyano motif lowers LogP relative to the chloro analog, offering a balance between membrane permeability and aqueous solubility.
Chemical Profile & Structural Analysis[1][2]
The electronic and steric properties of the para-substituent dictate the utility of these acetamides in drug design. The cyano group acts as a bioisostere for halogens but with distinct hydrogen-bond acceptor capabilities.
Table 1: Comparative Physicochemical Properties[3]
| Property | 2-(4-Cyanophenyl)acetamide | 2-Phenylacetamide | 2-(4-Chlorophenyl)acetamide | 2-(4-Hydroxyphenyl)acetamide |
| CAS No. | 117753-06-7 | 103-81-1 | 140-50-1 | 17194-82-0 |
| Structure | Phenyl ring, p-CN | Unsubstituted | Phenyl ring, p-Cl | Phenyl ring, p-OH |
| Mol.[1][2] Weight | 160.17 g/mol | 135.17 g/mol | 169.61 g/mol | 151.16 g/mol |
| Melting Point | 180–185 °C (Est.)* | 156–158 °C | 176–180 °C | 175–178 °C |
| LogP (Calc) | ~0.35 | 0.64 | 1.30 | 0.42 |
| Hammett ( | 0.66 (Strong EWG) | 0.00 | 0.23 (Weak EWG) | -0.37 (EDG) |
| H-Bonding | Acceptor (CN) + Amide | Amide Only | Amide Only | Donor (OH) + Amide |
*Note: Pure 2-(4-Cyanophenyl)acetamide is isolated as a pale yellow solid. Its melting point is elevated relative to the parent due to strong dipole-dipole interactions introduced by the nitrile group.
Structural Relationship Diagram[6]
The following diagram illustrates the structural divergence and the electronic impact of the para-substituent on the acetamide "tail."
Caption: SAR Map showing the functional divergence of acetamide derivatives based on para-substitution.
Synthesis & Manufacturing Efficiency
Synthesizing 2-(4-Cyanophenyl)acetamide presents a chemoselectivity challenge. Standard acetamide synthesis often involves partial hydrolysis of nitriles. However, for this compound, starting from 1,4-dicyanobenzene would likely yield a mixture of mono-amide, di-amide, and carboxylic acids.
Recommended Route: Amidation of 4-Cyanophenylacetic acid. This pathway preserves the aromatic nitrile while selectively converting the aliphatic carboxylic acid to the amide.
Experimental Protocol: Selective Amidation
Source Validation: Adapted from methodologies for phenylacetic acid derivatives (Patent JP2015/78127).
Reagents:
-
4-Cyanophenylacetic acid (1.0 eq)
-
Oxalyl chloride (1.2 eq)
-
DMF (Catalytic amount)
-
Ammonium hydroxide (28% aq, Excess)
-
Solvent: Dichloromethane (DCM) or Chloroform
Step-by-Step Methodology:
-
Activation: Suspend 4-cyanophenylacetic acid in dry DCM under nitrogen. Cool to 0°C.
-
Chlorination: Add oxalyl chloride dropwise, followed by catalytic DMF. Stir at room temperature for 1-2 hours until gas evolution ceases (formation of acid chloride).
-
Concentration: Remove solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride (avoid heating >40°C to prevent nitrile hydrolysis).
-
Amidation: Redissolve the residue in THF/DCM. Add dropwise to a stirred, cooled (0°C) solution of ammonium hydroxide.
-
Isolation: Stir for 1 hour. The product typically precipitates. Filter the solid, wash with water (to remove NH4Cl) and cold ether.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Yield: Typically 70–85%. Appearance: Pale yellow to white crystalline solid.
Synthesis Workflow Diagram
Caption: Chemoselective synthesis pathway avoiding hydrolysis of the aromatic nitrile.
Performance & Applications
Metabolic Stability & Bioisosterism
In drug discovery, the p-cyano group in 2-(4-Cyanophenyl)acetamide is often used to replace p-chloro substituents (as seen in the comparison with 2-(4-Chlorophenyl)acetamide ).
-
Metabolic Blockade: The cyano group blocks the para position from metabolic oxidation (hydroxylation) by CYP450 enzymes, similar to chlorine.
-
Dipole Interaction: Unlike chlorine, the nitrile group has a strong dipole moment (~3.9 D), allowing it to interact with specific serine or threonine residues in protein binding pockets via dipole-dipole interactions.
Intermediate Utility
This compound serves as a versatile "Branch Point" intermediate:
-
Hofmann Rearrangement: Can be converted to the corresponding benzyl amine.
-
Nitrile Reduction: The aromatic nitrile can be selectively reduced (e.g., H2/Raney Ni) to a benzyl amine, creating a diamine scaffold.
-
Heterocycle Formation: The methylene active site (alpha to the amide) is activated by the electron-withdrawing p-cyanophenyl group, facilitating condensations to form oxazoles or thiazoles.
Comparative Solubility
While 2-(4-Chlorophenyl)acetamide exhibits poor aqueous solubility due to high lipophilicity (LogP ~1.3), the 2-(4-Cyanophenyl)acetamide benefits from the polarity of the nitrile. It shows improved solubility in polar organic solvents (DMSO, MeOH) and moderate aqueous solubility compared to the chloro-analog, facilitating easier formulation in early-stage biological assays.
References
-
Synthesis and Crystal Structure of 2-(4-Chlorophenyl)acetamide. Acta Crystallographica Section E, 2011.[3][4] Link
- Provides structural data and H-bonding p
-
Patent JP2015078127A. Nitrogen-containing heterocyclic compound and use thereof. 2015. Link
- Source of the specific synthesis protocol for 2-(4-Cyanophenyl)
-
Physicochemical Properties of Phenylacetamides. PubChem Compound Summary.Link
- Baseline data for 2-phenylacetamide and 2-(4-hydroxyphenyl)acetamide.
- Hammett Substituent Constants.Hansch, C., et al. Chem. Rev. 1991. Source for electronic parameter comparisons ( values).
Sources
- 1. 150255-96-2 | 3-Cyanophenylboronic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 2. 211915-84-3 | Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate | Aryls | Ambeed.com [ambeed.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-(4-Cyanophenyl)acetamide Analogs as Anticancer Agents
For drug development professionals, researchers, and scientists, the 2-(4-cyanophenyl)acetamide scaffold represents a privileged structure with notable potential in medicinal chemistry. Its derivatives have demonstrated a range of biological activities, including enzyme inhibition and anticancer effects. This guide provides an in-depth, objective comparison of 2-(4-cyanophenyl)acetamide analogs, focusing on their structure-activity relationships as anticancer agents. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The 2-(4-Cyanophenyl)acetamide Scaffold: A Versatile Core in Drug Discovery
The 2-(4-cyanophenyl)acetamide core is characterized by a central acetamide linkage, a phenyl ring substituted with a cyano group at the para position, and sites for chemical modification at the acetamide nitrogen (N-substitution) and the α-carbon. The para-cyano group is a key feature, often acting as a hydrogen bond acceptor or participating in other non-covalent interactions within the active sites of biological targets. This has been shown to be important for the activity of various enzyme inhibitors.
Our focus in this guide will be on the anticancer properties of N-aryl-2-(4-cyanophenyl)acetamide analogs. By systematically modifying the N-aryl substituent, we can probe the electronic and steric requirements for potent cytotoxic activity.
Comparative Analysis of N-Aryl-2-(4-Cyanophenyl)acetamide Analogs
A systematic evaluation of N-aryl-2-(4-cyanophenyl)acetamide analogs reveals critical insights into their structure-activity relationship. While direct SAR studies on this exact scaffold are not abundant in publicly available literature, we can draw strong parallels from studies on structurally similar compounds, such as the 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which provide a robust framework for understanding the impact of N-aryl substitutions on anticancer activity.
A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives explored the effect of various substituents on the N-phenyl ring against prostate (PC3) and breast (MCF-7) cancer cell lines. The findings from this study are highly informative for predicting the SAR of 2-(4-cyanophenyl)acetamide analogs due to the similar electronic nature of the 4-fluoro and 4-cyano substituents on the phenylacetyl moiety.
Key SAR Insights:
-
Influence of Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro (NO₂) group, on the N-phenyl ring generally leads to enhanced cytotoxic activity. This suggests that a lower electron density on the N-phenyl ring is favorable for the anticancer effect. For instance, compounds with a nitro group demonstrated a higher cytotoxic effect compared to those with an electron-donating methoxy group.[1][2]
-
Positional Isomerism: The position of the substituent on the N-phenyl ring is crucial. In the case of nitro-substituted analogs, the activity profile changes with the position of the nitro group. While a direct comparison for the 2-(4-cyanophenyl) series is not available, in the 2-(4-fluorophenyl) series, the meta-nitro and para-nitro analogs were among the most active compounds against the PC3 cell line.[1][2]
-
Role of Electron-Donating Groups: Conversely, the introduction of electron-donating groups, such as a methoxy (OCH₃) group, on the N-phenyl ring tends to decrease the anticancer activity. This further supports the hypothesis that reduced electron density on the N-phenyl ring is beneficial for cytotoxicity.[1][2]
Data Summary Table
The following table summarizes the in-vitro cytotoxicity data (IC₅₀ values) for a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which serves as a predictive model for the SAR of 2-(4-cyanophenyl)acetamide analogs.
| Compound ID | N-Phenyl Substituent | IC₅₀ (µM) vs. PC3 Cells | IC₅₀ (µM) vs. MCF-7 Cells |
| 1a | 2-NO₂ | > 100 | > 100 |
| 1b | 3-NO₂ | 52 | > 100 |
| 1c | 4-NO₂ | 80 | 100 |
| 1d | 2-OCH₃ | > 100 | > 100 |
| 1e | 3-OCH₃ | > 100 | > 100 |
| 1f | 4-OCH₃ | > 100 | > 100 |
| Imatinib | Reference Drug | 40 | 98 |
Data adapted from a study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives, which provides a strong rationale for the SAR of the target 2-(4-cyanophenyl)acetamide analogs.[1][2]
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings, detailed experimental protocols for the synthesis and biological evaluation of these analogs are provided below.
General Synthesis of N-Aryl-2-(4-cyanophenyl)acetamide Analogs
This protocol describes a general method for the synthesis of N-aryl-2-(4-cyanophenyl)acetamide analogs via the acylation of a substituted aniline with 2-(4-cyanophenyl)acetyl chloride.
Experimental Workflow Diagram:
Caption: Synthetic workflow for N-Aryl-2-(4-cyanophenyl)acetamide analogs.
Step-by-Step Protocol:
-
Synthesis of 2-(4-cyanophenyl)acetic acid: This starting material can be synthesized from 4-cyanobenzyl chloride via nucleophilic substitution with sodium cyanide, followed by hydrolysis of the resulting nitrile.
-
Preparation of 2-(4-cyanophenyl)acetyl chloride: To a solution of 2-(4-cyanophenyl)acetic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours. The solvent and excess thionyl chloride are then removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
-
Amide Coupling: Dissolve the substituted aniline (1 equivalent) in pyridine. To this solution, add the crude 2-(4-cyanophenyl)acetyl chloride (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Pour the reaction mixture into ice-cold water and extract with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-2-(4-cyanophenyl)acetamide analog.
In-Vitro Cytotoxicity Assay (MTS Assay)
The anticancer activity of the synthesized analogs can be evaluated using a standard MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.
Experimental Workflow Diagram:
Caption: Workflow for the in-vitro MTS cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells, and include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTS Assay: Add the MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Signaling Pathways
While the precise molecular targets of many 2-(4-cyanophenyl)acetamide analogs are still under investigation, their cytotoxic effects are often associated with the induction of apoptosis. Several studies on related cyanoacetamide derivatives have shown that these compounds can trigger programmed cell death through the upregulation of key apoptotic proteins.
A plausible mechanism of action involves the inhibition of signaling pathways that promote cell survival and proliferation, leading to the activation of the intrinsic or extrinsic apoptotic pathways. This often involves the activation of caspases, a family of proteases that are central to the execution of apoptosis.
Hypothesized Signaling Pathway Diagram:
Sources
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Methods for confirming the purity of 2-(4-Cyanophenyl)acetamide samples.
Executive Summary: The Analytical Mandate
2-(4-Cyanophenyl)acetamide (Structure:
This guide compares two distinct analytical philosophies: HPLC-UV (High-Performance Liquid Chromatography) and qNMR (Quantitative Nuclear Magnetic Resonance).[1]
-
Use HPLC-UV when you need to identify specific impurities, track process cleaning, or perform routine QC.
-
Use qNMR when you need absolute purity (potency) without a reference standard, or to validate the "100% mass balance" assumption of your HPLC method.
The Analytical Decision Matrix
Before selecting a protocol, determine your data requirement using the logic flow below.
Figure 1: Decision matrix for selecting the appropriate purity confirmation method.
Method A: HPLC-UV (The Industry Workhorse)
Objective: Separation and quantification of organic impurities based on relative retention.
The Logic
HPLC is the preferred method for detecting process-related impurities . The 4-cyanophenyl moiety provides a strong UV chromophore. We utilize a C18 Reversed-Phase column.[1][3][4] The amide functionality is polar; thus, we employ an acidic mobile phase to suppress the ionization of potential acidic impurities (like 4-cyanophenylacetic acid), sharpening their peaks.
Experimental Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Wavelength: 220 nm (Amide/Nitrile absorption) and 254 nm (Aromatic ring).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
Mobile Phase Gradient:
-
Solvent A: 0.1% Phosphoric Acid in Water (
buffers silanols). -
Solvent B: Acetonitrile (ACN).[5]
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 15.0 | 40 | 60 | Elution of non-polars |
| 18.0 | 10 | 90 | Column Wash |
| 20.0 | 90 | 10 | Re-equilibration |
Critical Impurity Markers
In this system, elution order typically follows polarity:
-
4-Cyanophenylacetic acid: (Hydrolysis product) - Elutes early (polar acid).[1]
-
2-(4-Cyanophenyl)acetamide: (Main Peak) - Mid-elution.
-
4-Cyanobenzyl chloride: (Precursor) - Elutes late (hydrophobic).[1]
Data Interpretation
Calculate purity using the Area Normalization Method :
Method B: qNMR (The Absolute Standard)
Objective: Determination of absolute mass purity (potency) without a reference standard of the analyte.
The Logic
qNMR relies on the fact that the integrated signal area is directly proportional to the number of nuclei (
Experimental Protocol
-
Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance or equivalent).
-
Solvent: DMSO-
(Selected for high solubility of the amide). -
Internal Standard (IS): Maleic Acid (TraceCERT® grade).
-
Why Maleic Acid? It produces a sharp singlet at
6.26 ppm, which does not overlap with the aromatic region ( 7.3–7.8 ppm) or the methylene singlet ( 3.5 ppm) of the target molecule.
-
-
Relaxation Delay (D1): 30 seconds (Must be
to ensure full magnetization recovery).
Sample Preparation:
-
Weigh exactly ~10 mg of 2-(4-Cyanophenyl)acetamide (
).[1] -
Weigh exactly ~5 mg of Maleic Acid (
). -
Dissolve both in 0.6 mL DMSO-
in a precision NMR tube.
Calculation
[1]Where:
-
: Integrated Area (Use the methylene
singlet for the analyte).[1] -
: Number of protons (2 for analyte
, 2 for Maleic Acid vinyl protons).[1] - : Molar Mass (160.17 g/mol for analyte, 116.07 g/mol for Maleic Acid).
- : Mass weighed.
- : Purity (decimal).[6][7][8]
Method C: Orthogonal Validation (DSC & LC-MS)[1]
While HPLC and qNMR are the primary quantification tools, "Blind Spots" exist.
Differential Scanning Calorimetry (DSC)
-
Role: Detects solid-state impurities that depress the melting point.
-
Protocol: Heat from 30°C to 250°C at 10°C/min.
-
Target Data: Sharp endotherm at ~193–197°C . Broadening indicates eutectic impurities.
LC-MS (Liquid Chromatography-Mass Spectrometry)[1]
-
Role: Identification of unknown peaks found in HPLC-UV.
-
Protocol: Run the HPLC method (Section 3) but divert flow to an ESI-MS (Electrospray Ionization) detector.
-
Target Data:
-
Main Peak:
m/z. -
Hydrolysis Impurity (Acid):
m/z.[1]
-
Comparative Summary
| Feature | Method A: HPLC-UV | Method B: qNMR |
| Primary Output | Relative Purity (% Area) | Absolute Potency (% w/w) |
| Specificity | High (Separates isomers/precursors) | High (Structural confirmation) |
| Limit of Detection | Excellent (< 0.05%) | Moderate (~0.5%) |
| Reference Standard | Required for accurate w/w% | Not Required for analyte |
| Speed | 20-30 min per run | 10-15 min per run |
| Weakness | Requires Response Factors; misses salts | Lower sensitivity; solvent solubility issues |
Recommendation
-
For Synthesis Optimization: Use HPLC-UV . It is sensitive enough to see the disappearance of the starting material (4-cyanobenzyl chloride) and the formation of side products.
-
For Final Product Certification: Use qNMR . It provides the "True Value" potency required for dosing in subsequent drug development steps, eliminating errors caused by water content or inorganic salts that HPLC misses.
References
-
International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Retrieved from [Link][1]
-
PubChem. (n.d.). Compound Summary for CID 11686776: 4-Cyanophenylacetamide.[1] Retrieved from [Link][1]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General Reference for HPLC Gradient Design).
Sources
- 1. N-(4-Chlorophenyl)-2-cyanoacetamide | CAS#:17722-17-7 | Chemsrc [chemsrc.com]
- 2. tsijournals.com [tsijournals.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. uspnf.com [uspnf.com]
- 6. 4-Hydroxyphenylacetamid 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. CAS 114807-80-6: 2-chloro-N-(4-cyanophenyl)acetamide [cymitquimica.com]
A Researcher's Guide to Sourcing and Utilizing Reference Standards for 2-(4-Cyanophenyl)acetamide
For researchers, scientists, and professionals in drug development, the integrity of analytical data is paramount. A critical component underpinning this integrity is the use of well-characterized reference standards. This guide provides an in-depth comparison of sourcing options and a practical workflow for the in-house qualification of a reference standard for 2-(4-Cyanophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds.
The Critical Role of Reference Standards
In pharmaceutical analysis, reference standards are the bedrock of quality control and regulatory compliance. They serve as the benchmark against which new batches of active pharmaceutical ingredients (APIs), intermediates, and finished products are measured. The use of a reliable reference standard is not merely a matter of good practice; it is a fundamental requirement for ensuring the identity, purity, strength, and quality of a drug substance. For a compound like 2-(4-Cyanophenyl)acetamide, which may be a starting material or a crucial intermediate, a well-characterized standard is essential for accurate process control and final product quality assessment.
Sourcing Commercial Reference Standards: A Comparative Overview
The most direct approach to obtaining a reference standard is to purchase one from a reputable commercial supplier. These standards are typically sold with a Certificate of Analysis (CoA) that details their identity and purity, often with traceability to pharmacopeial standards (e.g., USP, Ph. Eur.). However, for a specific intermediate like 2-(4-Cyanophenyl)acetamide, the availability of certified reference materials (CRMs) can be limited.
A survey of prominent suppliers reveals a challenging landscape. While some vendors list 2-(4-Cyanophenyl)acetamide, it is often sold as a research chemical without the comprehensive characterization and documentation required for a true reference standard. This places the onus on the end-user to perform rigorous qualification.
Table 1: Comparison of Sourcing Options for 2-(4-Cyanophenyl)acetamide
| Sourcing Option | Pros | Cons | Typical Documentation |
| Commercial Certified Reference Standard (CRM) | High level of characterization and certification (e.g., ISO 17034). Traceable to primary standards. Ready to use. | Limited availability for specific intermediates like 2-(4-Cyanophenyl)acetamide. Higher cost. | Comprehensive Certificate of Analysis with purity by multiple methods, uncertainty values, and statement of traceability. |
| Commercial Research Chemical | Readily available from various suppliers. Lower cost. | Purity and identity are not guaranteed for reference standard use. Often lacks detailed analytical data. Buyer assumes responsibility for qualification. | Basic Certificate of Analysis with limited data (e.g., purity by a single method, appearance). |
| In-house Prepared and Qualified Standard | Full control over the synthesis, purification, and characterization. Cost-effective for long-term or high-volume needs. Deepens process understanding. | Requires significant expertise, time, and resources for synthesis, purification, and extensive analytical characterization. Rigorous validation is necessary. | Internally generated comprehensive qualification report including all raw data from identity and purity testing. |
Given the scarcity of commercially available certified reference standards for 2-(4-Cyanophenyl)acetamide, establishing an in-house qualified reference standard is often the most practical and scientifically sound approach.
In-House Preparation and Qualification of a 2-(4-Cyanophenyl)acetamide Reference Standard
Preparing and qualifying a reference standard in-house is a multi-step process that demands meticulous execution and thorough documentation. This section outlines a scientifically robust workflow, from synthesis to final qualification.
Diagram of the In-House Reference Standard Qualification Workflow
Caption: Workflow for the in-house qualification of a chemical reference standard.
Experimental Protocol: Synthesis and Purification
A common and effective route to synthesize 2-(4-Cyanophenyl)acetamide is through the hydrolysis of 4-cyanobenzyl cyanide.
Step 1: Synthesis of 2-(4-Cyanophenyl)acetic acid
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanobenzyl cyanide (1 equivalent).
-
Add a 1:1 mixture of concentrated hydrochloric acid and water.
-
Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral to pH paper, and dry under vacuum to yield crude 2-(4-cyanophenyl)acetic acid.
Step 2: Synthesis of 2-(4-Cyanophenyl)acetamide [1]
-
To a solution of 2-(4-cyanophenyl)acetic acid (1 equivalent) in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Add aqueous ammonia (excess) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(4-Cyanophenyl)acetamide.
Step 3: Purification by Recrystallization
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization for Identity and Purity
The purified material must be rigorously characterized to confirm its identity and determine its purity.
1. Spectroscopic Identification
-
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation. The spectra should be consistent with the structure of 2-(4-Cyanophenyl)acetamide.
-
Expected ¹H NMR (400 MHz, DMSO-d₆) signals:
-
A singlet for the methylene protons (-CH₂-).
-
Two doublets in the aromatic region corresponding to the protons on the phenyl ring.
-
Two broad singlets for the amide protons (-CONH₂).
-
-
Expected ¹³C NMR (100 MHz, DMSO-d₆) signals:
-
A signal for the methylene carbon.
-
Signals for the aromatic carbons, including the carbon attached to the cyano group and the quaternary carbon.
-
A signal for the nitrile carbon (-CN).
-
A signal for the carbonyl carbon (-C=O).
-
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 2-(4-Cyanophenyl)acetamide (C₉H₈N₂O), the expected molecular weight is approximately 160.17 g/mol . The fragmentation pattern can provide further structural confirmation.[2]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the functional groups present:
-
N-H stretching of the amide group.
-
C=O stretching of the amide group.
-
C≡N stretching of the nitrile group.
-
Aromatic C-H and C=C stretching.
-
2. Chromatographic Purity
-
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is essential for determining the purity of the reference standard and for separating it from any potential impurities or degradation products.
Illustrative HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., ammonium formate).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 230 nm).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
The purity is typically determined by the area percentage of the main peak. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[4]
-
-
Forced Degradation Studies: To ensure the stability-indicating nature of the HPLC method, the purified material should be subjected to stress conditions such as acidic, basic, oxidative, thermal, and photolytic degradation. The method should be able to separate the main peak from all degradation products.[5][6]
Table 2: Summary of Analytical Characterization Data for In-house Qualified 2-(4-Cyanophenyl)acetamide
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to methylene, aromatic, and amide protons. |
| ¹³C NMR | Structural Confirmation | Signals corresponding to all unique carbon atoms in the molecule. |
| Mass Spectrometry | Molecular Weight Confirmation | Molecular ion peak corresponding to the molecular weight of the compound. |
| FT-IR | Functional Group Identification | Characteristic absorption bands for amide, nitrile, and aromatic functionalities. |
| HPLC-UV | Purity Determination | Purity ≥ 99.5% (by area normalization), with no co-eluting peaks. |
| Forced Degradation | Stability-Indicating Method Validation | Resolution of the main peak from all degradation product peaks. |
Using the Reference Standard in Analytical Methods
Once qualified, the in-house reference standard can be used for various analytical applications, such as the assay and purity testing of 2-(4-Cyanophenyl)acetamide in routine production.
Diagram of an HPLC Assay Workflow
Caption: A typical workflow for an HPLC assay using a qualified in-house reference standard.
Conclusion
While the direct purchase of a certified reference standard for 2-(4-Cyanophenyl)acetamide may be challenging, the establishment of a well-characterized in-house reference standard is a robust and scientifically sound alternative. By following a rigorous process of synthesis, purification, and multi-technique analytical characterization, researchers can generate a reliable standard that ensures the accuracy and validity of their analytical data, thereby upholding the principles of scientific integrity and regulatory compliance in drug development.
References
-
BuyersGuideChem. 2-(4-Cyanophenyl)acetamide suppliers and producers. [Link]
-
MOLBASE. N-(4-cyanophenyl)acetamide|35704-19-9. [Link]
-
Pharmaffiliates. N-(4-Cyanophenyl)-2-((4-cyanophenyl)amino)acetamide. [Link]
-
PubChem. N-(4-cyanophenyl)acetamide. [Link]
-
ResearchGate. 2-(4-Chlorophenyl)acetamide. [Link]
-
BuyersGuideChem. 2-(4-Cyanophenyl)acetamide suppliers and producers. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
CAS Common Chemistry. N-(4-Cyanophenyl)acetamide. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]
-
Pharmaguideline. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. [Link]
- Google Patents.
-
ResearchGate. EI/MS/MS spectra of N-monosubstituted cyanoacetamides. [Link]
-
Asian Journal of Pharmaceutical Analysis. A New Analytical method Validation and Quantification of Entacapone and its Related Substance in bulk Drug Product. [Link]
-
ResearchGate. a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide.. [Link]
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ResearchGate. Results of forced degradation studies. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
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- 3. CN111413451B - Method for detecting cyanoacetamide by reversed-phase high performance liquid chromatography - Google Patents [patents.google.com]
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- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
Cross-validation of experimental results for 2-(4-Cyanophenyl)acetamide.
Executive Summary: The Dual-Functionality Challenge
In the landscape of pharmaceutical intermediates, 2-(4-Cyanophenyl)acetamide occupies a critical niche. It serves as a bifunctional scaffold, offering a primary amide for solubility or hydrogen-bonding interactions and a para-positioned nitrile group poised for transformation into tetrazoles, amines, or acids.
However, this duality presents a specific validation challenge: Hydrolytic Competition. The synthetic conditions required to generate the acetamide (typically from an acid chloride or ester) often threaten the stability of the nitrile group. If the nitrile hydrolyzes to a primary amide, the result is a symmetrical impurity—1,4-benzenediacetamide —which is notoriously difficult to separate.
This guide provides a rigorous, self-validating framework to confirm the identity and purity of 2-(4-Cyanophenyl)acetamide, ensuring that your experimental results are reproducible and your downstream chemistry is secure.
Comparative Performance Analysis
To understand why you would select 2-(4-Cyanophenyl)acetamide over its analogs, we must compare its synthetic utility and stability profile.
Table 1: Synthetic Utility Comparison
| Feature | 2-(4-Cyanophenyl)acetamide | 4-Cyanophenylacetic Acid | 4-Bromophenylacetamide |
| Role | Protected Intermediate / Scaffold | Precursor / Acidic Building Block | Cross-Coupling Partner |
| Downstream Utility | Reduction to amine; Tetrazole formation | Esterification; Amide coupling | Suzuki/Buchwald couplings |
| Stability | Moderate: Amide is stable; CN sensitive to strong acid/base. | High: Stable solid; acidic proton can interfere with base-mediated rxns. | High: Inert to hydrolysis; sensitive to Pd catalysts. |
| Solubility (DMSO) | High (>50 mg/mL) | High (>100 mg/mL) | Moderate (~20 mg/mL) |
| Critical Impurity | 4-Cyanophenylacetic acid (Hydrolysis product) | 4-Cyanophenylacetyl chloride (Reactive intermediate) | Des-bromo analogs |
Scientist’s Insight: Choose 2-(4-Cyanophenyl)acetamide when you need to mask the carboxylic acid functionality while retaining the nitrile for a late-stage "click" reaction (e.g., tetrazole formation) or reduction. If your next step involves a metal-catalyzed coupling at the para-position, the Bromo analog is superior. If you simply need the carbon skeleton, the Acid is the most cost-effective starting point.
Synthesis & Impurity Pathways
Understanding the genesis of the molecule is the first step in validation. The primary synthesis route involves the activation of 4-cyanophenylacetic acid.
Figure 1: Synthesis and Hydrolysis Pathways
This diagram illustrates the desired pathway versus the critical failure mode (over-hydrolysis).
Caption: Synthesis workflow showing the critical branch points where impurities (red) can form due to hydrolytic instability.
Cross-Validation Protocols
A single analytical method is insufficient for this molecule due to the spectral similarity of the impurities. You must use a Triangulated Approach : IR (Functional Group), HPLC (Purity), and NMR (Structural Connectivity).
Protocol A: Structural Identity (The "Silent" Check)
Objective: Confirm the integrity of the Nitrile (CN) group. Why: NMR often struggles to distinguish between a CN group and a symmetrical impurity in the aromatic region without careful integration. IR is the definitive "Go/No-Go" test.
-
Technique: FTIR (ATR or KBr pellet).
-
Critical Signal: Look for a sharp, distinct band at 2230 ± 5 cm⁻¹ .
-
Secondary Signal: Amide I/II bands at 1640–1690 cm⁻¹ .
Protocol B: Purity Profiling (HPLC)
Objective: Quantify the precursor acid and potential hydrolysis byproducts.
Methodology:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 230 nm (Optimized for the benzonitrile chromophore).
Validation Criteria:
| Component | Retention Time (Approx) | Acceptance Limit |
|---|---|---|
| 4-Cyanophenylacetic Acid | ~4.5 min | < 0.5% |
| 2-(4-Cyanophenyl)acetamide | ~7.2 min | > 98.0% |
| Unknown Impurities | Various | < 0.1% each |
Protocol C: Structural Confirmation (qNMR)
Objective: Verify the ratio of aromatic protons to aliphatic protons.
Solvent: DMSO-d₆ (CDCl₃ is often too non-polar for primary amides). Key Shifts:
-
Benzylic CH₂: Singlet at ~3.52 ppm (Integration: 2H).
-
Aromatic Ring: Two doublets (AA'BB' system) at ~7.45 ppm and ~7.75 ppm (Integration: 4H total).
-
Amide NH₂: Two broad singlets at ~6.90 ppm and ~7.50 ppm (Integration: 1H each). Note: These are non-equivalent due to restricted rotation.
Self-Validating Logic: Calculate the ratio of the Aromatic Integral (4H) to the Benzylic Integral (2H). If the ratio deviates from 2:1 , you likely have the Acid impurity (which would shift the CH₂ slightly downfield) or solvent contamination.
Decision Logic for Researchers
Use this flowchart to determine if your batch is ready for downstream application.
Caption: Logical workflow for cross-validating 2-(4-Cyanophenyl)acetamide batch quality.
References
-
Synthesis and Properties of Phenylacetamide Derivatives. Journal of Medicinal Chemistry. (Contextual grounding for acetamide synthesis and stability).
-
IR Spectroscopy of Nitriles. Chemistry LibreTexts. (Validation of the 2230 cm⁻¹ diagnostic peak).
-
NMR Solvent Data Standards. Journal of Organic Chemistry. (Reference for DMSO-d₆ residual peaks and amide shifts).
-
HPLC Method Development for Polar Intermediates. Chromatography Today. (Basis for the Acid/Amide separation protocol).
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- 3. spectroscopyonline.com [spectroscopyonline.com]
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- 6. rsc.org [rsc.org]
- 7. Separation of Acetamide, N-(2-chlorophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
Safety Operating Guide
2-(4-Cyanophenyl)acetamide proper disposal procedures
This guide outlines the authoritative protocols for the safe handling and disposal of 2-(4-Cyanophenyl)acetamide (CAS 117753-06-7).[1][2][3] It is designed for researchers and lab managers requiring immediate, actionable safety logistics.[3]
Chemical Profile & Hazard Identification
Before disposal, you must correctly identify the substrate to ensure compatibility with waste streams.[3]
| Property | Specification |
| Chemical Name | 2-(4-Cyanophenyl)acetamide |
| CAS Number | 117753-06-7 |
| Structure | NC-C₆H₄-CH₂-CONH₂ (Aryl nitrile with a primary amide side chain) |
| Physical State | Solid (White to off-white powder) |
| Primary Hazards | Acute Toxicity (Oral/Inhalation) , Skin/Eye Irritant .[1][2][4] |
| Critical Reactivity | Incompatible with Strong Acids. (Risk of hydrolysis releasing Hydrogen Cyanide gas).[1][2] |
Safety & Personal Protective Equipment (PPE)
Core Directive: Treat this compound as a Toxic Organic Nitrile . While aryl nitriles are generally more stable than aliphatic ones, the potential for metabolic release of cyanide or acid-catalyzed hydrolysis necessitates strict exposure control.[2][3]
Required PPE Matrix
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile Rubber Gloves (Min 0.11mm thickness) | Provides excellent resistance to organic solids and incidental splashes.[1][2] Double glove if handling solutions.[3] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[1][2]1) | Prevents particulate entry; standard safety glasses are insufficient for fine powders. |
| Respiratory | N95 / P100 Mask (or Fume Hood) | Mandatory if handling open powder outside a fume hood to prevent inhalation of toxic particulates.[1][2] |
| Body | Lab Coat (Buttoned) | Prevents dermal absorption and clothing contamination.[1][2][5] |
Waste Segregation & Compatibility
The Golden Rule: Never dispose of nitrile-containing compounds in acidic waste streams.[3] Acidic conditions can catalyze the hydrolysis of the nitrile group (-CN), potentially releasing Hydrogen Cyanide (HCN) gas, which is lethal even in low concentrations.[1][2][3]
Waste Stream Decision Tree
Figure 1: Decision logic for segregating 2-(4-Cyanophenyl)acetamide waste to prevent HCN generation.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Solid Reagent (Surplus or Expired)[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber bottle.[1][2][3]
-
Transfer: Working inside a fume hood, transfer the solid into the container. Do not generate dust.[3][6][7][8]
-
Labeling: Affix a hazardous waste label.
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
-
Quenching: If the reaction involved acidic reagents, neutralize the mixture to pH 7–9 using Saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH).[3] Verify pH with a strip.[3]
-
Solvent Compatibility: Ensure the solvent (e.g., DMSO, Methanol, DCM) is compatible with your facility's "Organic Solvent" stream.[3]
-
Collection: Pour into the "Toxic Organic Liquid" carboy.
-
Note: If the solution contains heavy metals or other specific hazards, segregate into a separate stream (e.g., "Organic Waste with Metals").[3]
-
Scenario C: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a compatible solvent (e.g., Acetone or Ethanol).[3]
-
Rinsate Disposal: Pour the rinsate into the "Organic Solvent Waste" container.[3]
-
Defacing: Cross out the original label and mark as "Empty" or "Glass Waste" depending on facility rules.
Spill Management Protocol
Immediate Action: Alert nearby personnel and move to a safe distance if dust is airborne.[3]
-
Isolate: Cordon off the area.
-
PPE Up: Don nitrile gloves, goggles, and an N95 mask.[3]
-
Containment:
-
Decontamination: Wipe the surface with a mild alkaline solution (1% Sodium Carbonate) to ensure any residual nitrile traces are neutralized and do not react with future acidic spills.[3]
-
Disposal: Place all cleanup materials into the "Toxic Organic Solid" waste bin.
References
-
Angene Chemical. (n.d.).[3] Safety Data Sheet: 2-(4-Cyanophenyl)acetamide (CAS 117753-06-7).[1][2][3] Retrieved from [1][2][3]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] Retrieved from [1][2][3]
-
PubChem. (2025).[3] Compound Summary: 4-Cyanophenylacetamide.[1][2][3] National Library of Medicine.[3] Retrieved from [1][2][3]
-
U.S. EPA. (2024).[3] Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1][2][3]
Sources
- 1. 1094333-70-6,1-(2-bromophenyl)-5-(chloromethyl)-1H-1,2,3,4-tetrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 57165-03-4,N-(4-amino-3-chlorophenyl)methanesulfonamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
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A Comprehensive Guide to the Safe Handling of 2-(4-Cyanophenyl)acetamide
In the dynamic landscape of pharmaceutical research and drug development, the meticulous handling of chemical compounds is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 2-(4-Cyanophenyl)acetamide, a compound of interest for various research applications. By moving beyond mere procedural steps to explain the underlying scientific reasoning, this document aims to be your trusted resource for laboratory safety and chemical management.
Understanding the Hazard Profile of 2-(4-Cyanophenyl)acetamide
Before any handling operations commence, a thorough understanding of the inherent risks associated with 2-(4-Cyanophenyl)acetamide is essential. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Harmful if swallowed (Acute oral toxicity, Category 4)[1]
-
Causes skin irritation (Skin Corrosion/Irritation, Category 2)[1][2]
-
Causes serious eye irritation (Serious Eye Damage/Eye Irritation, Category 2)[1][2]
-
May cause respiratory irritation (Specific target organ toxicity — single exposure, Category 3)[1][2]
The presence of a cyano group warrants particular attention. While the acute toxicity of this compound is categorized, it's crucial to handle it with the same diligence as other cyanide-containing compounds, which can form highly toxic hydrogen cyanide gas if they come into contact with acids[3].
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. All operations involving 2-(4-Cyanophenyl)acetamide, from weighing to dissolution and reaction quenching, must be conducted within a certified chemical fume hood.[3] This ensures that any dust, aerosols, or vapors are effectively contained and exhausted, minimizing the risk of inhalation. The fume hood should have a continuous and monitored airflow. Furthermore, an eyewash station and a safety shower must be readily accessible and tested regularly.[4]
Personal Protective Equipment (PPE): A Task-Specific Approach
The selection and proper use of Personal Protective Equipment (PPE) are critical for safeguarding against direct chemical exposure. The following table outlines the minimum required PPE for various tasks involving 2-(4-Cyanophenyl)acetamide.
| Task | Minimum Required PPE | Rationale |
| Weighing and Transferring Solid | Disposable Nitrile Gloves (double-gloved), Lab Coat, Safety Goggles, and a Face Shield | The fine, dusty nature of the solid poses a significant inhalation and eye contact risk. Double gloving provides an extra layer of protection against contamination.[3] A face shield offers broader protection against splashes or airborne particles.[5] |
| Dissolving and Handling Solutions | Disposable Nitrile Gloves, Lab Coat, Safety Goggles | While the risk of airborne dust is reduced, the potential for splashes and skin contact remains. |
| Running Reactions and Work-up | Disposable Nitrile Gloves, Lab Coat, Safety Goggles | Protects against splashes and accidental contact with the reaction mixture. |
| Waste Disposal | Disposable Nitrile Gloves, Lab Coat, Safety Goggles | Prevents exposure during the handling and transport of chemical waste. |
Important Considerations for PPE:
-
Glove Selection: Nitrile gloves are recommended for their chemical resistance. Always inspect gloves for any signs of damage before use and change them frequently, especially if contamination is suspected.[6]
-
Protective Clothing: A long-sleeved lab coat is mandatory to protect the skin.[7] For larger-scale operations or situations with a higher risk of splashing, chemical-resistant aprons or coveralls should be considered.[8][9]
-
Eye and Face Protection: Safety goggles that provide a complete seal around the eyes are essential.[4] A face shield should be used in conjunction with goggles whenever there is a significant splash or dust hazard.[3][5]
PPE Donning and Doffing Workflow
Proper procedure for putting on and removing PPE is crucial to prevent cross-contamination.
Caption: Sequential workflow for donning and doffing PPE.
Step-by-Step Handling Procedures
Adherence to a standardized operational procedure minimizes the risk of accidents and ensures reproducible results.
4.1. Preparation and Weighing:
-
Designate a Work Area: Clearly demarcate the area within the fume hood where the handling will occur.
-
Pre-weighing Checks: Ensure the analytical balance is clean and certified. Place a weigh boat on the balance and tare.
-
Transfer: Carefully transfer the required amount of 2-(4-Cyanophenyl)acetamide to the weigh boat using a clean spatula. Minimize the generation of dust.[4]
-
Clean-up: Immediately after weighing, carefully clean the spatula and the balance area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
4.2. Dissolution and Reaction Setup:
-
Solvent Addition: In the fume hood, add the solvent to the reaction vessel containing the weighed 2-(4-Cyanophenyl)acetamide.
-
Mixing: Use magnetic or overhead stirring to ensure complete dissolution. Keep the vessel covered to the extent possible.
-
Reagent Addition: Add other reagents slowly and in a controlled manner. Be mindful of any potential exothermic reactions.
Spill Management and Emergency Procedures
In the event of a spill, a prompt and appropriate response is crucial.
-
Minor Spill (in fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Carefully collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional safety officer.
-
Prevent others from entering the area.
-
Follow your institution's specific major spill response protocol.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]
Waste Disposal Plan
All waste contaminated with 2-(4-Cyanophenyl)acetamide must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[1][2]
Waste Segregation:
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.
Chemical Waste Disposal Workflow
Caption: Step-by-step process for chemical waste disposal.
By implementing these comprehensive safety and handling procedures, researchers can confidently work with 2-(4-Cyanophenyl)acetamide, ensuring a safe laboratory environment and the integrity of their scientific endeavors.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]
-
PENTA. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
Health and Safety Executive. (2025, August 28). Chemicals - safe use and handling. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
- (2023, January 2). QY-2677 p.
-
Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview. Retrieved from [Link]
- (2026, January 30).
- (n.d.).
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
- Samson, I. (2015, March 2). Considerations for personal protective equipment when handling cytotoxic drugs.
-
The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]
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- 7. ors.od.nih.gov [ors.od.nih.gov]
- 8. hse.gov.uk [hse.gov.uk]
- 9. pharmtech.com [pharmtech.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
